molecular formula C30H20N6O8 B1294434 N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine CAS No. 3283-05-4

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Cat. No.: B1294434
CAS No.: 3283-05-4
M. Wt: 592.5 g/mol
InChI Key: XEUNCVYZWDLKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a useful research compound. Its molecular formula is C30H20N6O8 and its molecular weight is 592.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetrakis(4-nitrophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N6O8/c37-33(38)27-13-5-23(6-14-27)31(24-7-15-28(16-8-24)34(39)40)21-1-2-22(4-3-21)32(25-9-17-29(18-10-25)35(41)42)26-11-19-30(20-12-26)36(43)44/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUNCVYZWDLKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])N(C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062950
Record name N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3283-05-4
Record name N1,N1,N4,N4-Tetrakis(4-nitrophenyl)-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3283-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic analysis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, a complex organic molecule with significant potential in materials science and organic electronics.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the structural and electronic properties of this compound.

Introduction

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, with the chemical formula C30H20N6O8, is a highly aromatic and electron-deficient molecule.[5][6] Its structure consists of a central p-phenylenediamine core symmetrically substituted with four electron-withdrawing 4-nitrophenyl groups at the nitrogen atoms. This unique architecture imparts distinct electronic and optical properties, making it a subject of interest for various applications. A thorough spectroscopic analysis is paramount to confirming its identity, purity, and understanding its behavior in different chemical environments.

This guide will delve into the core spectroscopic techniques essential for the characterization of this molecule: Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral features, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine.

PropertyValueSource
Molecular FormulaC30H20N6O8[5][6][7]
Molecular Weight592.52 g/mol [5][6][7]
AppearanceLight yellow to Amber to Dark green powder/crystal[7]
Melting Point>300 °C[5]

The presence of multiple aromatic rings and nitro groups suggests a molecule with a high degree of conjugation and strong intermolecular interactions. The torsional angles between the phenyl rings will influence the extent of electronic communication across the molecule.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, the extensive π-conjugated system is expected to give rise to strong absorptions in the UV and visible regions.

Theoretical Insights

The electronic spectrum of this compound will be dominated by π → π* transitions. The central benzene-1,4-diamine core acts as an electron donor, while the four 4-nitrophenyl groups are strong electron acceptors. This donor-acceptor character can lead to intramolecular charge transfer (ICT) bands, which are often broad and located at longer wavelengths.[9] The lone pair of electrons on the nitrogen atoms can also participate in n → π* transitions, although these are typically weaker than π → π* transitions.[10]

Compared to the parent p-phenylenediamine, which has absorption maxima around 198 nm, 236 nm, and 284 nm, the extended conjugation in the title compound is expected to cause a significant bathochromic (red) shift of the absorption bands.[11]

Predicted UV-Vis Spectral Data
Predicted TransitionExpected λmax (nm)Rationale
π → π* (localized)250 - 350Transitions within the individual nitrophenyl and phenylenediamine moieties.
Intramolecular Charge Transfer (ICT)400 - 550Electron donation from the diamine core to the nitrophenyl groups, highly sensitive to solvent polarity.[9]
Experimental Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., dichloromethane, chloroform, or dimethyl sulfoxide) at a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain concentrations in the range of 1-10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

    • Record the absorption spectrum of the sample solution from 200 to 800 nm.

    • Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilute Serial Dilutions stock->dilute baseline Record Solvent Baseline dilute->baseline Place in Spectrophotometer measure Measure Sample Spectrum baseline->measure identify Identify λmax measure->identify molar_abs Calculate Molar Absorptivity identify->molar_abs

Caption: Workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. For N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, NMR is indispensable for confirming the connectivity of the aromatic rings.

Theoretical Insights
  • ¹H NMR: Due to the molecule's symmetry, a relatively simple spectrum is expected.

    • The protons on the central benzene ring should appear as a singlet.

    • The protons on the four equivalent 4-nitrophenyl groups will exhibit an AA'BB' system, appearing as two doublets. The protons ortho to the nitro group will be downfield due to the strong electron-withdrawing effect of the NO₂ group.

    • The chemical shifts of aromatic protons are typically in the range of 6.5-8.5 ppm.[10][12]

  • ¹³C NMR:

    • The carbon atoms directly bonded to the nitrogen atoms and the nitro groups will be significantly deshielded.

    • Symmetry will again lead to a reduced number of signals compared to what might be expected from the total number of carbon atoms. Carbons in aromatic amines typically appear in the 10-65 ppm region.[10]

Predicted NMR Spectral Data

¹H NMR (in CDCl₃ or DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 7.2s4HProtons on the central benzene ring
~7.3 - 7.5d8HProtons ortho to the nitrogen on the nitrophenyl rings
~8.1 - 8.3d8HProtons ortho to the nitro group on the nitrophenyl rings

¹³C NMR (in CDCl₃ or DMSO-d₆)

Predicted Chemical Shift (δ, ppm)Assignment
~120 - 125Carbons on the central benzene ring and carbons ortho to the nitrogen on the nitrophenyl rings
~128 - 132Carbons ortho to the nitro group on the nitrophenyl rings
~140 - 145Carbons attached to nitrogen
~148 - 152Carbons attached to the nitro group
Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Insights

The FT-IR spectrum of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine will be characterized by the vibrational modes of the aromatic rings, the C-N bonds, and the nitro groups. As a tertiary amine, no N-H stretching vibrations are expected.[13][14]

  • Nitro Group (NO₂): This group will give rise to two very strong and characteristic absorption bands:

    • Asymmetric stretching: ~1500-1550 cm⁻¹

    • Symmetric stretching: ~1330-1370 cm⁻¹[15]

  • Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Aromatic amines typically show strong C-N stretching bands in the 1250-1350 cm⁻¹ region.[10][14]

  • Aromatic C-H Bending (out-of-plane): Strong bands in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

Predicted FT-IR Spectral Data
Predicted Wavenumber (cm⁻¹)IntensityAssignment
> 3000Weak-MediumAromatic C-H stretch
~1590Medium-StrongAromatic C=C stretch
~1520Very StrongAsymmetric NO₂ stretch
~1490Medium-StrongAromatic C=C stretch
~1340Very StrongSymmetric NO₂ stretch
~1310StrongAromatic C-N stretch
~850Strongp-disubstituted benzene C-H bend
~750Strongm-disubstituted benzene C-H bend (from nitrophenyl)
Experimental Protocol
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a FT-IR spectrometer.

  • Measurement:

    • Record a background spectrum.

    • Record the sample spectrum, typically from 4000 to 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide information about the molecular formula and structure.

Theoretical Insights

The molecular formula of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is C30H20N6O8, giving a monoisotopic mass of approximately 592.13 g/mol .[6] The nominal mass is 592 g/mol .[5]

  • Ionization: Due to the compound's low volatility, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are recommended.

  • Molecular Ion Peak: The most important peak to observe is the molecular ion peak ([M]⁺ or [M+H]⁺), which will confirm the molecular weight.

  • Fragmentation: Fragmentation patterns can provide structural information. Common fragmentation pathways for this molecule may include the loss of nitro groups (NO₂) or nitrophenyl groups.

Predicted Mass Spectrum Data
Predicted m/zAssignment
593.14[M+H]⁺ (Protonated molecule)
592.13[M]⁺ (Molecular ion)
546.13[M-NO₂]⁺
470.15[M-C₆H₄NO₂]⁺
Experimental Protocol
  • Sample Preparation:

    • ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

    • MALDI: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Measurement:

    • Acquire the mass spectrum in positive or negative ion mode.

    • Calibrate the instrument to ensure accurate mass measurements.

Conclusion

The spectroscopic analysis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine requires a multi-faceted approach, integrating data from UV-Vis, NMR, FT-IR, and Mass Spectrometry. This guide provides a robust framework for researchers to predict, acquire, and interpret the spectroscopic data of this complex molecule. The insights gained from these analyses are crucial for confirming the compound's identity, assessing its purity, and elucidating the structure-property relationships that are vital for its application in advanced materials and technologies.

References

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). Available at: [Link]

  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. Available at: [Link]

  • ResearchGate. UV−vis absorption spectra and photographs of the cationic radical species of N,N,N′,N′-tetramethyl-p-phenylenediamine generated by assemblies of TETPY (5 µM) in the presence of visible light and oxygen. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019-05-01). Available at: [Link]

  • ResearchGate. Experimental and computational investigations on the molecular structure, vibrational spectra, electronic properties, and molecular electrostatic potential analysis of phenylenediamine isomers. (2021-10-20). Available at: [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). Covalent organic frameworks based on tetraphenyl-p-phenylenediamine and metalloporphyrin for electrochemical conversion of CO2 to CO. Available at: [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. (2025-05-22). Available at: [Link]

  • ACS Publications. Unsymmetric Diazaborepin Framework with Fused 6/5/7 Ring and π-Extension to Two Bis-Diazaborepin-Embedded Isomers. (2026-01-14). Available at: [Link]

  • ResearchGate. Backbone engineering of N,N,N',N'-tetraphenyl-1,4-phenylenediamine-based conjugated porous polymers toward enhanced electrochromic behavior. (2026-01-10). Available at: [Link]

  • University of Calgary. IR: amines. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of p-Phenylenediamine. Available at: [Link]

  • MDPI. Organic Semiconductor Devices Fabricated with Recycled Tetra Pak®-Based Electrodes and para-Quinone Methides. (2024-08-07). Available at: [Link]

  • ResearchGate. UV-VIS spectrum of phenyl/phenyl end-capped tetra aniline in the... Available at: [Link]

  • Royal Society of Chemistry. N′-tetra(4-aminophenol)-1,4-phenylenediamine as a cathode material for zinc-ion batteries. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020-09-01). Available at: [Link]

  • UCLA. Amines. Available at: [Link]

  • ResearchGate. Synthesis and characterization of Poly (p-phenylenediamine) – TiO2 nanocomposites and investigation of conducting properties for optoelectronic application. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. UV-Visible Spectrophotometric Method Development for p-Phenylenediamine Determination in Marketed Hair Dyes. Available at: [Link]

  • PubMed. Perylene-3,4,9,10-tetracarboxylic acid diimides: synthesis, physical properties, and use in organic electronics. Available at: [Link]

  • APS Meeting Archive. Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications. Available at: [Link]

  • Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. Available at: [Link]

  • PubMed. UV-vis spectroscopy for following the kinetics of homogeneous polymerization of diphenylamine in p-toluene sulphonic acid. Available at: [Link]

  • Oregon State University. Spectroscopy of Amines. Available at: [Link]

  • SpringerLink. DFT study of the reaction sites of N,N'-substituted p-phenylenediamine antioxidants. (2025-08-07). Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

Sources

An In-Depth Technical Guide to the Electrochemical Properties of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a complex organic molecule characterized by a redox-active N,N,N',N'-tetraaryl-p-phenylenediamine core and four peripheral electrophilic nitro groups. This guide provides a comprehensive analysis of its predicted electrochemical behavior, drawing upon established principles and data from analogous molecular structures. The central phenylenediamine unit is anticipated to undergo reversible multi-step oxidation, while the four nitro-substituted phenyl rings are expected to exhibit multi-electron reduction processes. This dual-functionality suggests potential applications in areas such as organic electronics, electrochromic materials, and as a multi-electron redox mediator. This document outlines the theoretical framework for its electrochemical properties, detailed experimental protocols for its characterization using cyclic voltammetry, and an interpretation of the expected results.

Introduction: A Molecule of Dichotomous Redox Activity

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, with CAS Registry Number 3283-05-4, is a solid, crystalline powder ranging in color from orange to brown[1]. Its molecular structure is built upon a central benzene-1,4-diamine core, where each of the four nitrogen valencies is substituted with a 4-nitrophenyl group. This unique architecture imparts a fascinating electrochemical duality:

  • An Electron-Donating Core: The N,N,N',N'-tetraaryl-p-phenylenediamine core is electron-rich and serves as a robust platform for electrochemical oxidation. Analogous tetra-alkyl and tetra-aryl phenylenediamines are well-documented for their ability to undergo stable, reversible oxidation to form radical cations and dications[2][3][4]. This property is central to their use in electrochromic devices and as charge-transfer mediators[5][6].

  • Electron-Withdrawing Periphery: The four nitroaromatic substituents are strong electron-withdrawing groups. The nitro group (–NO₂) is a well-known electrophore, readily undergoing electrochemical reduction through a series of steps[7][8][9]. The presence of four such groups suggests the molecule can act as a significant electron sink.

This combination of an oxidizable core and a reducible periphery makes the target molecule a compelling candidate for advanced materials science and drug development, where multi-electron redox processes are often desirable.

Predicted Electrochemical Behavior: A Tale of Two Pathways

The overall electrochemical profile of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is expected to be a composite of the redox activities of its two primary functional domains.

Anodic Behavior (Oxidation)

Upon anodic potential scanning, the central tetra-substituted phenylenediamine core is the primary site of oxidation. This process is predicted to occur in two discrete, reversible one-electron steps:

  • First Oxidation: Formation of a stable radical cation.

  • Second Oxidation: Formation of a dication.

This behavior is characteristic of triphenylamine-based and phenylenediamine-based systems, which are known for their excellent electrochemical reversibility[4][10]. The presence of the electron-withdrawing nitro groups is expected to shift the oxidation potentials to more positive values compared to unsubstituted or alkyl-substituted analogs, making the molecule more difficult to oxidize[11].

Cathodic Behavior (Reduction)

During a cathodic potential scan, the four nitro groups are the expected sites of reduction. The electrochemical reduction of nitroaromatic compounds is a well-studied process that typically involves a series of electron and proton transfer steps[9][12]. In aprotic media, the initial step is often a one-electron reduction to form a nitro anion radical[9].

Given the presence of four nitro groups, a complex multi-electron reduction profile is anticipated. The reduction may occur in a single, broad wave or in multiple, closely spaced steps, depending on the electronic communication between the nitro groups. The initial reduction product, a nitroso compound, is often more easily reduced than the parent nitro compound, leading to further reduction to a hydroxylamine and ultimately to an amine[9][13].

The following diagram illustrates the predicted primary redox pathways for the molecule.

G cluster_oxidation Anodic Pathway (Oxidation) cluster_reduction Cathodic Pathway (Reduction) Neutral Neutral Molecule (TNPDA) RadicalCation Radical Cation (TNPDA•+) Neutral->RadicalCation -1e- RadicalCation->Neutral +1e- Dication Dication (TNPDA2+) RadicalCation->Dication -1e- Dication->RadicalCation +1e- Nitro Nitro Groups (4 x -NO2) NitroAnion Nitro Anion Radicals (4 x -NO2•−) Nitro->NitroAnion +4e- (multi-step) FurtherReduced Further Reduced Species (e.g., -NHOH, -NH2) NitroAnion->FurtherReduced +ne-, +mH+

Caption: Predicted primary redox pathways for the title compound.

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the electrochemical properties of new molecules. It provides critical information on redox potentials, reversibility of electron transfer, and the number of electrons involved.

Materials and Reagents
Component Specification Purpose
Analyte N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamineThe molecule under investigation.
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)Provides a suitable medium for dissolving the analyte and supporting electrolyte. Must be electrochemically inert within the potential window.
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)Ensures sufficient conductivity of the solution and minimizes IR drop.
Working Electrode Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrodeThe surface at which the electrochemical reactions of interest occur.
Reference Electrode Ag/AgCl (in 3 M KCl) or Saturated Calomel Electrode (SCE)Provides a stable potential against which the working electrode potential is measured.
Counter Electrode Platinum wire or meshCompletes the electrical circuit, allowing current to flow.
Internal Standard Ferrocene/Ferrocenium (Fc/Fc⁺) coupleUsed for referencing the measured potentials to a known, stable redox couple.
Step-by-Step Experimental Workflow
  • Preparation of the Electrolyte Solution:

    • Accurately weigh and dissolve the supporting electrolyte (e.g., TBAP) in the chosen anhydrous solvent (e.g., ACN) to a final concentration of 0.1 M.

    • Rationale: A 0.1 M concentration is standard for providing adequate conductivity without significantly altering the solvent properties.

  • Analyte Solution Preparation:

    • Prepare a stock solution of the title compound in the electrolyte solution at a concentration of approximately 1-5 mM.

    • Rationale: This concentration range is typically sufficient to produce a clear signal without causing issues like analyte adsorption or solution instability.

  • Electrochemical Cell Assembly:

    • Polish the working electrode (e.g., GCE) with alumina slurry, rinse thoroughly with deionized water and the chosen solvent, and dry completely.

    • Assemble the three-electrode cell: working, reference, and counter electrodes immersed in the electrolyte solution.

    • Rationale: A clean, polished electrode surface is crucial for reproducible and well-defined voltammetric responses.

  • Degassing:

    • Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 10-15 minutes before the experiment and maintain a blanket of the inert gas over the solution during the measurement.

    • Rationale: This removes dissolved oxygen, which can interfere with the electrochemical measurements, particularly in the reductive scan.

  • Data Acquisition:

    • Record a background CV of the blank electrolyte solution to establish the potential window.

    • Add the analyte solution to the cell.

    • Perform CV scans over a wide potential range to identify both oxidative and reductive events. Start with a scan rate of 100 mV/s.

    • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer processes.

    • Rationale: Varying the scan rate helps to determine if the redox processes are reversible, quasi-reversible, or irreversible.

  • Internal Referencing:

    • After recording the CV of the analyte, add a small amount of ferrocene to the solution and record another CV.

    • Calculate the formal potential (E½) of the Fc/Fc⁺ couple and adjust all measured potentials of the analyte accordingly.

    • Rationale: This allows for comparison of results across different experiments and laboratories by referencing to a universally accepted standard.

The following diagram outlines the experimental workflow for cyclic voltammetry.

G A Prepare 0.1 M Supporting Electrolyte Solution B Prepare 1-5 mM Analyte Solution A->B D Assemble Three-Electrode Cell B->D C Polish Working Electrode (e.g., Glassy Carbon) C->D E Degas Solution with Inert Gas (e.g., Argon) D->E F Record Background CV (Blank Electrolyte) E->F G Record Analyte CV at Various Scan Rates F->G H Add Ferrocene and Record CV for Internal Reference G->H I Data Analysis and Potential Correction H->I

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Anticipated Results and Interpretation

The cyclic voltammogram of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is expected to display distinct features in both the anodic and cathodic regions.

Expected Data Summary
Redox Event Predicted Potential Range (vs. Fc/Fc⁺) Expected Characteristics
Oxidation I (Core) +0.5 V to +1.0 VReversible, one-electron wave (TNPDA → TNPDA•⁺)
Oxidation II (Core) +1.0 V to +1.5 VReversible, one-electron wave (TNPDA•⁺ → TNPDA²⁺)
Reduction I (Nitro) -0.8 V to -1.5 VMulti-electron, potentially quasi-reversible or irreversible wave corresponding to the reduction of the four nitro groups.

Note: These potential ranges are predictive and will be influenced by the specific solvent and electrolyte system used.

Interpreting the Voltammogram
  • Peak Separation (ΔEp): For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp) should be close to 59 mV at room temperature. A larger ΔEp suggests quasi-reversible or irreversible electron transfer kinetics.

  • Peak Current Ratios (ipa/ipc): For a reversible process, the ratio of the anodic to cathodic peak currents should be approximately unity.

  • Scan Rate Dependence: In a reversible system, the peak currents will be proportional to the square root of the scan rate. The peak potentials should remain constant with varying scan rates.

The multi-step reduction of the four nitro groups may present as a single, broad, irreversible wave due to the complexity of the coupled chemical reactions (protonation, dehydration) that follow the initial electron transfers[9].

Conclusion and Future Directions

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine presents a rich and complex electrochemical profile, characterized by a stable, oxidizable core and a highly reducible periphery. The predicted ability to both accept and donate multiple electrons makes it a molecule of significant interest. For researchers in materials science, its properties suggest applications in electrochromic materials, organic batteries, and molecular switches[14][15]. For drug development professionals, the presence of multiple nitroaromatic groups, which can be bioreduced, opens avenues for investigating its potential as a hypoxia-activated prodrug or as a redox-modulating agent.

Further studies employing techniques such as differential pulse voltammetry (DPV) for enhanced sensitivity, spectroelectrochemistry to correlate redox states with optical properties, and computational modeling will provide a more complete understanding of this fascinating molecule's electrochemical landscape.

References

  • Backbone engineering of N,N,N',N'-tetraphenyl-1,4-phenylenediamine-based conjugated porous polymers toward enhanced electrochromic behavior. (2022). ResearchGate. Available at: [Link]

  • Wadhawan, J. D., et al. (2003). Electrocatalytic reactions mediated by N,N,N',N'-Tetraalkyl-1,4-phenylenediamine redox liquid microdroplet-modified electrodes: chemical and photochemical reactions In, and At the surface of, femtoliter droplets. Journal of the American Chemical Society, 125(37), 11418-29. Available at: [Link]

  • Synthesis and Electronic Properties of Tetraaryl p- and m-Phenylenediamines. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. (2022). MDPI. Available at: [Link]

  • Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. (n.d.). Environmental Science & Technology. Available at: [Link]

  • N′-tetra(4-aminophenol)-1,4-phenylenediamine as a cathode material for zinc-ion batteries. (n.d.). Journal of Materials Chemistry A. Available at: [Link]

  • Electropolymerization of 4-nitro-1,2-phenylenediamine and electrochemical studies of poly(4-nitro-1,2-phenylenediamine) films. (2015). ResearchGate. Available at: [Link]

  • Electrochemistry of triphenylamine derivatives. (2011). ResearchGate. Available at: [Link]

  • Electrochemical Reduction of Nitro-Aromatic Compounds Product Studies and Mathematical Modeling. (1999). Defense Technical Information Center. Available at: [Link]

  • Synthesis and optical properties of redox-active triphenylamine-based derivatives with methoxy protecting groups. (2018). Journal of Materials Chemistry C. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Sustainability. Available at: [Link]

  • Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. (2017). MDPI. Available at: [Link]

  • Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. (2021). ACS Omega. Available at: [Link]

  • Any Experience of Electrochemical reduction of nitro aromatic compounds?. (2022). ResearchGate. Available at: [Link]

  • Recent advances in triphenylamine-based electrochromic derivatives and polymers. (n.d.). Dyes and Pigments. Available at: [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2018). Antioxidants & Redox Signaling. Available at: [Link]

  • Triphenylamine-containing dihydrophenazine copolymers with adjustable multi-electron redox characteristics and their application as cathodes in lithium-organic batteries. (2020). Journal of Materials Chemistry A. Available at: [Link]

  • Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene. (2022). MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to (±)-3-Methyl-2-oxovaleric Acid Sodium Salt (CAS 3283-05-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (±)-3-Methyl-2-oxovaleric acid sodium salt, a key intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. This document is intended to serve as a technical resource, offering field-proven insights and methodologies to support research and development activities.

Introduction and Biological Significance

(±)-3-Methyl-2-oxovaleric acid sodium salt, also known as (±)-sodium 3-methyl-2-oxovalerate or ketoisoleucine sodium salt, is the sodium salt of a branched-chain α-keto acid.[1] It is a racemic mixture of the (S)-(+)- and (R)-(-)-enantiomers.[2] In biological systems, the corresponding free acid, 3-methyl-2-oxovaleric acid, is a critical metabolite in the degradation pathway of isoleucine.

The metabolic significance of this compound is most prominently highlighted in the context of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[2][3] A deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including 3-methyl-2-oxovaleric acid, in bodily fluids.[2][3] This accumulation is neurotoxic and can lead to severe neurological damage if left untreated.[3] The characteristic sweet odor of the urine in MSUD patients is attributed to the presence of these keto acids.[2]

Beyond its role in pathology, (±)-3-methyl-2-oxovaleric acid sodium salt serves as a crucial substrate for studying the kinetics and specificity of α-keto acid dehydrogenases. It is also utilized in research to investigate nerve cell death by inhibiting the mitochondrial α-ketoglutarate dehydrogenase complex (KGDHC) and as a potential reactive oxygen scavenger.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (±)-3-Methyl-2-oxovaleric acid sodium salt are summarized in the table below.

PropertyValueSource(s)
CAS Number 3715-31-9
Molecular Formula C₆H₉NaO₃[2]
Molecular Weight 152.12 g/mol
Synonyms (±)-Sodium 3-methyl-2-oxovalerate, 3-Methyl-2-oxopentanoic acid sodium salt, DL-α-Keto-β-methylvaleric acid sodium salt, Ketoisoleucine sodium salt[1]
Physical State Solid, powder[2]
Melting Point 204-206 °C[4]
Density No data available
Solubility Soluble in PBS (pH 7.2) (≥10 mg/mL); Sparingly soluble in DMSO (1-10 mg/mL)[2]
Stability Stable for at least 4 years when stored at -20°C.[5]
Storage Store at -20°C for long-term stability. May be shipped at room temperature.[2][5]

Chemical Structure and Identification

The chemical structure of (±)-3-Methyl-2-oxovaleric acid sodium salt is depicted below. It features a five-carbon chain with a ketone at the 2-position, a methyl group at the 3-position, and a sodium carboxylate at the 1-position.

Figure 1: Chemical structure of 3-Methyl-2-oxovaleric acid sodium salt.

Key Identifiers:

  • InChI: 1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1

  • SMILES: [Na+].CCC(C)C(=O)C([O-])=O

Reactivity and Stability

(±)-3-Methyl-2-oxovaleric acid sodium salt is a stable solid under recommended storage conditions.[5] However, as an α-keto acid derivative, it possesses two reactive functional groups: a ketone and a carboxylate.

General Reactivity of α-Keto Acids:

  • Oxidation: α-Keto acids can be susceptible to oxidative decarboxylation, particularly under harsh conditions.

  • Reduction: The ketone group can be reduced to a secondary alcohol using common reducing agents like sodium borohydride.

  • Nucleophilic Addition: The carbonyl carbon of the ketone is electrophilic and can undergo nucleophilic addition reactions.

Specific Reactivity and Incompatibilities:

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[6]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide and carbon dioxide.[6]

Experimental Protocols and Applications

Preparation of Stock Solutions

For experimental use, stock solutions are typically prepared in aqueous buffers or organic solvents.

Protocol for Preparing a 100 mM Stock Solution in PBS (pH 7.2):

  • Weigh out 15.21 mg of (±)-3-Methyl-2-oxovaleric acid sodium salt.

  • Dissolve the solid in 1.0 mL of phosphate-buffered saline (PBS), pH 7.2.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C for short-term use. For long-term storage, it is recommended to aliquot and store at -80°C.

Note: For applications requiring an organic solvent, sparingly soluble stock solutions can be prepared in DMSO.

Application in Dehydrogenase Assays

(±)-3-Methyl-2-oxovaleric acid sodium salt is a substrate for the branched-chain α-keto acid dehydrogenase (BCKAD) complex. Assays measuring the activity of this enzyme often monitor the reduction of NAD⁺ to NADH, which can be followed spectrophotometrically at 340 nm.

Workflow for a Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Assay:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5) Mix Combine Buffer, Substrate, and Cofactors in a cuvette Prep_Buffer->Mix Prep_Substrate Prepare Substrate Stock (3-Methyl-2-oxovaleric acid sodium salt) Prep_Substrate->Mix Prep_Cofactors Prepare Cofactor Stocks (NAD⁺, Coenzyme A, Thiamine Pyrophosphate) Prep_Cofactors->Mix Prep_Enzyme Prepare Enzyme Dilution (BCKAD complex) Initiate Initiate reaction by adding BCKAD enzyme solution Prep_Enzyme->Initiate Incubate Pre-incubate at desired temperature (e.g., 37°C) Mix->Incubate Incubate->Initiate Measure Monitor absorbance at 340 nm over time Initiate->Measure Calculate Calculate the rate of NADH production (ΔA340/min) Measure->Calculate Determine Determine enzyme activity using the Beer-Lambert law Calculate->Determine

Figure 2: General workflow for a BCKAD enzyme assay.

Safety and Toxicological Information

As a laboratory chemical, (±)-3-Methyl-2-oxovaleric acid sodium salt should be handled with appropriate precautions.

GHS Hazard Classification:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[6]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[6]

  • Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3), H335: May cause respiratory irritation.[6]

Pictograms:



Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.[6]

  • Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Toxicological Data:

Conclusion

(±)-3-Methyl-2-oxovaleric acid sodium salt is a valuable research chemical with significant biological relevance, particularly in the study of branched-chain amino acid metabolism and related disorders. Its well-defined physicochemical properties and established role as an enzyme substrate make it an indispensable tool for researchers in biochemistry, drug discovery, and clinical diagnostics. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides a solid foundation of technical information to facilitate its effective and safe use in a laboratory setting.

References

  • 3-Methyl-2-oxovaleric acid sodium-SDS-MedChemExpress. (n.d.). MedChemExpress.
  • alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47. (n.d.). PubChem.
  • sodium 3-methyl-2-oxovalerate, 3715-31-9. (n.d.). The Good Scents Company.
  • Aldrich A88182 - • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2021, August 31). OU College of Dentistry.
  • sigma-aldrich. (n.d.).
  • (±)-3-Methyl-2-oxovaleric Acid (sodium salt) ((±). (n.d.). Cayman Chemical.
  • 3-Methyl-2-oxovaleric acid sodium | Endogenous Metabolite. (n.d.). MedchemExpress.com.
  • (±)-3-Methyl-2-oxovaleric acid 3715-31-9. (n.d.). Sigma-Aldrich.
  • October 30, 2024 SUBJECT: Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Progr. (2024, October 30).
  • Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491). (n.d.).
  • 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthM
  • (±)-3-Methyl-2-oxovaleric acid 3715-31-9. (n.d.). Sigma-Aldrich.
  • ()-3-Methyl-2-oxovaleric Acid (sodium salt) | Sapphire Bioscience. (n.d.).
  • Application Notes and Protocols for Dehydrogenase Assays Using (3S)-3-methyl-2-oxopentanoic acid. (n.d.). Benchchem.
  • (3S)-3-Methyl-2-oxopentanoic acid | CAS#:1460-34-0 | Chemsrc. (2025, August 26).
  • Guidelines for Reproductive Toxicity Risk Assessment | EPA. (n.d.).
  • 3rd Revised Toxicology Disciplinary Chapter for Metam Sodium (PC Code 039003) and Methyl isothiocyan. (2004, August 19).
  • 3-Methyl-2-oxovaleric acid (PAMDB000141). (n.d.). P.
  • Enzymatic Assay of Malic Dehydrogenase. (n.d.). Sigma-Aldrich.
  • 3-Methyl-2-oxovaleric Acid, 5g, Each. (n.d.).
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • Dose-dependent reproductive toxicity of sodium benzoate in male rats: Inflammation, oxidative stress and apoptosis. (2020, September 7). PubMed.
  • RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. (2022, October 8).
  • 3 Enzyme Assays. (n.d.). Wiley-Blackwell.
  • (±)-3-Methyl-2-oxovaleric acid 3715-31-9. (n.d.). Sigma-Aldrich.

Sources

A Technical Guide to the Molecular Structure and Conformation of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, a highly substituted aromatic amine. The document details its core molecular structure, common synthetic pathways, and critically, its three-dimensional conformation. Driven by significant steric hindrance between its four peripheral nitrophenyl rings, the molecule adopts a non-planar, propeller-like geometry. This guide outlines the experimental and computational methodologies, namely Single-Crystal X-ray Diffraction (SC-XRD) and Density Functional Theory (DFT), used to elucidate such structures. The profound impact of this twisted conformation on the molecule's electronic properties and its potential applications in materials science are also discussed.

Introduction

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a tetra-substituted aromatic compound belonging to the family of triarylamines. Its structure is characterized by a central benzene-1,4-diamine core where each of the two nitrogen atoms is bonded to two para-nitrophenyl groups[1]. The presence of four potent electron-withdrawing nitro (-NO2) groups and the sterically crowded nature of the molecule impart unique electronic and structural properties, making it a compound of interest in materials science and organic synthesis[2]. Understanding its three-dimensional conformation is paramount, as the spatial arrangement of the aromatic rings dictates the extent of electronic conjugation and, consequently, its optical and charge-transport characteristics.

Molecular Structure and Synthesis

Chemical Identity

The molecule consists of a central p-phenylenediamine unit (a benzene ring with two amino groups at opposite positions 1 and 4). Each nitrogen atom is further substituted with two 4-nitrophenyl rings, resulting in a highly arylated, sterically demanding structure.

  • IUPAC Name: 1-N,1-N,4-N,4-N-tetrakis(4-nitrophenyl)benzene-1,4-diamine[3]

  • CAS Number: 3283-05-4[1]

  • Molecular Formula: C30H20N6O8[4]

cluster_core Central Core cluster_subst Substituents PD Benzene-1,4-diamine NP1 4-Nitrophenyl PD->NP1 N1 NP2 4-Nitrophenyl PD->NP2 N1 NP3 4-Nitrophenyl PD->NP3 N4 NP4 4-Nitrophenyl PD->NP4 N4

Caption: Simplified connectivity of the central benzene-1,4-diamine core to the four nitrophenyl substituents.

Synthetic Overview

While several synthetic routes exist, a common and effective method for preparing tetra-aryl diamines is the Ullmann condensation. This reaction involves the coupling of an amine with an aryl halide using a copper catalyst.

A typical synthesis for the title compound involves reacting p-phenylenediamine with p-nitrochlorobenzene in the presence of potassium carbonate and a copper powder catalyst, using a high-boiling polar aprotic solvent like 1-methyl-2-pyrrolidone (NMP). The mixture is heated under reflux for an extended period (e.g., 70 hours) to drive the reaction to completion, yielding the desired product with high efficiency[5]. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

Conformational Analysis

The study of the different 3D arrangements a molecule can adopt through rotation around its single bonds is known as conformational analysis[6]. For N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, the conformation is dominated by the interplay between electronic conjugation and steric repulsion.

Dihedral Angles and Steric Hindrance

A planar conformation, which would maximize π-conjugation between the aromatic rings, is energetically unfavorable. The sheer size of the four nitrophenyl groups results in severe steric clashes (repulsive interactions) between them. To alleviate this strain, the molecule twists along the bonds connecting the nitrogen atoms to the phenyl rings. This rotation is quantified by the dihedral angle , which is the angle between the planes of the central benzene ring and the peripheral nitrophenyl rings[6][7].

The Propeller Conformation

The twisting motion results in a stable, non-planar, three-dimensional structure often described as a "propeller" conformation. Each nitrogen atom adopts a pyramidal or near-trigonal planar geometry, and the four nitrophenyl "blades" are twisted out of the plane of the central ring.

While specific crystallographic data for the title compound is not publicly available, data for the closely related analog, N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine, reveals torsional angles of approximately 34° between the phenyl rings[1]. This provides strong evidence that the nitro-substituted derivative will adopt a similarly twisted conformation to minimize steric repulsion.

Physicochemical Properties

The structural characteristics of the molecule give rise to its distinct physical properties.

PropertyValueSource
CAS Number 3283-05-4[4]
Molecular Formula C30H20N6O8[3]
Molecular Weight 592.52 g/mol [4]
Appearance Light yellow to Amber to Dark green powder/crystal[4]
Melting Point 392 °C (lit.)[4][8]
Boiling Point 790.5 ± 60.0 °C (Predicted)[8]
Density 1.484 ± 0.06 g/cm³ (Predicted)[8]

Methodologies for Structural Elucidation

Determining the precise conformation of a molecule like this requires a combination of experimental techniques and computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, and the critical dihedral angles that define the molecular conformation.

Step-by-Step Workflow:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of scattered X-rays) is recorded by a detector.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final structure is validated for geometric and crystallographic soundness. Key parameters like bond lengths, angles, and dihedral angles are extracted for analysis.

start Start: Synthesized Compound crystal_growth 1. Crystal Growth (Slow Evaporation) start->crystal_growth data_collection 2. X-ray Data Collection (Diffractometer) crystal_growth->data_collection structure_solution 3. Structure Solution (Phase Problem) data_collection->structure_solution refinement 4. Structure Refinement (Least-Squares Fitting) structure_solution->refinement analysis 5. Final Analysis & Validation (CIF File Generation) refinement->analysis end End: 3D Molecular Structure analysis->end

Caption: Standard experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to predict molecular structures, energies, and electronic properties[9][10]. It is invaluable for predicting the lowest-energy conformation of a molecule in the gas phase or in solution, providing insights that complement solid-state experimental data.

Step-by-Step Workflow:

  • Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

  • Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), def2-SVP) are chosen. The choice depends on the desired accuracy and computational cost.

  • Geometry Optimization: A calculation is performed to find the coordinates that correspond to the lowest potential energy, i.e., the most stable conformation. The calculation iteratively adjusts the atom positions until the forces on each atom are close to zero.

  • Frequency Calculation: To confirm that the optimized structure is a true energy minimum (and not a transition state), a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Property Calculation and Analysis: Once the stable geometry is obtained, electronic properties such as the HOMO-LUMO gap, molecular orbitals, and partial charges can be calculated and analyzed.

start Start: 2D Chemical Structure build_3d 1. Build Initial 3D Model start->build_3d select_method 2. Select DFT Functional & Basis Set build_3d->select_method geom_opt 3. Perform Geometry Optimization select_method->geom_opt freq_calc 4. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc analysis 5. Analyze Conformation & Electronic Properties freq_calc->analysis end End: Predicted Stable Structure analysis->end

Caption: A typical computational workflow for conformational analysis using Density Functional Theory (DFT).

Structure-Property Relationships and Applications

Electronic Properties

The conformation of the molecule is intrinsically linked to its electronic behavior.

  • Disrupted Conjugation: The significant twist between the phenyl rings partially disrupts the π-orbital overlap across the molecule. This interruption of conjugation influences the HOMO-LUMO gap, which in turn affects the energy required for electronic excitation and the color of the compound.

  • Electron-Withdrawing Effect: The four nitro groups are powerful electron-withdrawing substituents. They lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can impact the molecule's redox potentials and its suitability for use in electronic devices[2].

Potential Applications

Given its structure, N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine serves as a valuable compound in several research areas:

  • Organic Electronics: Its arylamine core is a common motif in hole-transport materials for devices like Organic Light-Emitting Diodes (OLEDs). While the nitro groups are generally detrimental to hole transport, the molecular backbone is of fundamental interest.

  • Precursor for Synthesis: The nitro groups can be chemically reduced to amino (-NH2) groups to synthesize N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine[11][12]. This resulting tetra-amino compound is a versatile building block for high-performance polymers, such as polyimides and polyamides, or for creating porous organic frameworks.

  • Materials Science: The molecule can be used as a reagent or building block in the synthesis of novel materials, including dyes and functional polymers[2].

Conclusion

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a sterically congested molecule whose structure is a case study in the balance between electronic stabilization and steric repulsion. Its four peripheral nitrophenyl groups force it to abandon planarity, adopting a stable, propeller-like three-dimensional conformation defined by significant dihedral angles. This twisted geometry is a critical determinant of its electronic properties. The elucidation of such complex structures relies on a synergistic approach, combining the definitive experimental evidence from Single-Crystal X-ray Diffraction with the predictive power of computational methods like Density Functional Theory.

References

  • Benchchem. N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine.

  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-.

  • ChemicalBook. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | 3283-07-6.

  • PubMed. Improved Stereochemical Analysis of Conformationally Flexible Diamines by Binding to a Bisporphyrin Molecular Clip.

  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-.

  • ChemicalBook. N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine synthesis.

  • Dougherty, D. A. (1977). Conformational analysis of tetraarylethanes. Tetrahedron.

  • ChemicalBook. N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine | 3283-05-4.

  • CymitQuimica. CAS 3283-05-4: N,N,N',N'-tetrakis(4-nitrophenyl)benzene-1,4-diamine.

  • Google Patents. Method of mass production of tetrakis(p-nitrophenyl)porphyrins.

  • ChemBK. N,N,N',N'-tetrakis(4-nitrophenyl)benzene-1,4-diamine.

  • Chemistry LibreTexts. 8.2: Conformational Analysis.

  • ResearchGate. Electropolymerization of 4-nitro-1,2-phenylenediamine and electrochemical studies of poly(4-nitro-1,2-phenylenediamine) films.

  • Royal Society of Chemistry. Electronic properties of tetrakis(pentafluorophenyl)porphyrin.

  • ResearchGate. Conformational analysis of bidentate tetra-aryl diphosphines.

  • YouTube. Basics of Conformational Analysis.

  • ResearchGate. (PDF) Electronic properties of tetrakis(pentafluorophenyl)porphyrin.

Sources

An In-depth Technical Guide on the Theoretical and Computational Studies of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the theoretical and computational methodologies applied to the study of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine. It is intended for researchers, scientists, and professionals in the fields of materials science, computational chemistry, and drug development who are interested in the in-silico analysis of complex organic molecules.

Introduction: The Significance of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a tetra-substituted aromatic diamine with the chemical formula C30H20N6O8[1]. The molecule is characterized by a central benzene-1,4-diamine core with four 4-nitrophenyl groups attached to the nitrogen atoms[2][3]. This intricate structure, featuring multiple electron-withdrawing nitro groups, imparts unique electronic and optical properties to the molecule, making it a subject of interest for various applications, including organic electronics, dyes, and as a precursor for more complex materials[3][4]. The stability of this compound is enhanced by the resonance stabilization provided by the nitrophenyl groups[3].

The systematic IUPAC name for this compound is 1-N,1-N,4-N,4-N-tetrakis(4-nitrophenyl)benzene-1,4-diamine[1]. It is also commonly referred to as N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine[5].

Table 1: Physicochemical Properties of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

PropertyValueSource
CAS Number3283-05-4[1]
Molecular FormulaC30H20N6O8[1]
Molecular Weight592.52 g/mol [5]
Melting Point392 °C (lit.)[5]
AppearanceOrange to Brown powder to crystal

Synthesis and Characterization

Understanding the synthetic pathways to N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is crucial for its experimental validation and application. Two primary synthetic routes have been reported:

Method 1: Nitration of Benzene-1,4-diamine

A common laboratory-scale synthesis involves the nitration of benzene-1,4-diamine[2]. This process typically uses a mixture of nitric acid and sulfuric acid to introduce the nitro groups onto the phenyl rings[2].

Method 2: Copper-Catalyzed Cross-Coupling

An alternative, high-yield synthesis involves the copper-catalyzed reaction of p-phenylenediamine with p-nitrochlorobenzene in the presence of a base like potassium carbonate and a high-boiling solvent such as 1-methyl-2-pyrrolidone. This method has been reported to achieve a yield of 96%.

Experimental Protocol: Copper-Catalyzed Synthesis

  • Reaction Setup: In a three-neck flask, combine p-phenylenediamine (56.5 g), p-nitrochlorobenzene (495 g), potassium carbonate (173.7 g), 1-methyl-2-pyrrolidone (750 ml), and copper powder (10 g).

  • Reaction Execution: Heat the mixture to reflux and maintain stirring for 70 hours.

  • Workup: Cool the reaction mixture to room temperature to allow for crystallization.

  • Purification: Wash the resulting crystals with 1-methyl-2-pyrrolidone, followed by water, and then air-dry to obtain the final product.

The synthesized compound can be characterized using various spectroscopic techniques, including mass spectrometry, to confirm a molecular weight of 592 g/mol .

Theoretical and Computational Studies: A Methodological Framework

Due to the complexity of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, computational modeling provides invaluable insights into its structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for such investigations.

Diagram 1: Computational Workflow for the Analysis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

G A Initial Molecular Structure Generation B Geometry Optimization A->B DFT Functional (e.g., B3LYP) Basis Set (e.g., 6-311++G(d,p)) C Frequency Calculation B->C Confirmation of Minimum Energy Structure D Electronic Property Analysis (HOMO-LUMO, MEP) B->D E Spectroscopic Property Simulation (IR, Raman, UV-Vis) B->E F Nonlinear Optical (NLO) Property Calculation B->F G Data Interpretation and Visualization D->G E->G F->G

Caption: A typical workflow for the theoretical and computational analysis of the target molecule.

Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol: Geometry Optimization using DFT

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Method: Employ a DFT functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.

  • Basis Set: Select a suitable basis set. The 6-311++G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size.

  • Execution: Perform the geometry optimization calculation until the forces on the atoms and the energy change between successive steps are below a defined threshold, indicating a stationary point on the potential energy surface has been reached.

A subsequent frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and potential applications.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative (electron-rich, typically colored red) and positive (electron-poor, typically colored blue) electrostatic potential. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

Table 2: Exemplary Calculated Electronic Properties (Conceptual)

ParameterConceptual ValueSignificance
HOMO Energy~ -6.5 eVElectron-donating capability
LUMO Energy~ -3.0 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)~ 3.5 eVIndicator of chemical reactivity and stability
Dipole Moment> 10 DebyeHigh polarity due to nitro groups

Note: These are conceptual values based on similar molecules and would need to be confirmed by specific calculations for N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine.

Diagram 2: Conceptual HOMO and LUMO Distribution

G cluster_homo HOMO cluster_lumo LUMO homo_core Central Diamine Core homo_phenyl Phenyl Rings lumo_nitro Nitrophenyl Groups cluster_homo cluster_homo cluster_lumo cluster_lumo

Caption: Conceptual representation of HOMO and LUMO localization.

Spectroscopic Properties

Computational methods can simulate various types of spectra, which can be used to interpret and assign experimental data.

  • Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy. These theoretical spectra can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Nonlinear Optical (NLO) Properties

The presence of electron-donating (the diamine core) and strong electron-withdrawing (nitrophenyl) groups suggests that N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine may possess significant nonlinear optical properties. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. This can be calculated using DFT methods, often with specialized long-range corrected functionals like CAM-B3LYP for better accuracy.

Potential Applications

The unique electronic structure of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine suggests its potential in several advanced applications:

  • Organic Electronics: Its properties may be suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.

  • Nonlinear Optics: Molecules with large hyperpolarizability are sought after for applications in optical communications, data storage, and frequency conversion.

  • Chemosensors: The electron-rich diamine core and electron-deficient nitrophenyl groups could serve as binding and signaling units, respectively, for the detection of specific analytes.

  • Precursor for Advanced Materials: The nitro groups can be chemically reduced to amino groups, providing a pathway to synthesize the corresponding N1,N1,N4,N4-Tetrakis(4-aminophenyl)benzene-1,4-diamine[6]. This amino-functionalized derivative can serve as a versatile building block for polymers and other complex architectures.

Conclusion

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a molecule of significant interest due to its complex structure and promising electronic properties. While experimental characterization is essential, theoretical and computational studies, particularly those employing Density Functional Theory, provide a powerful and indispensable toolkit for elucidating its structure-property relationships at the molecular level. This guide has outlined a robust methodological framework for the in-silico investigation of this and related molecules, paving the way for their rational design and application in various scientific and technological fields.

References

  • 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)- | C30H20N6O8 | CID 76775 - PubChem. [Link]

Sources

An In-depth Technical Guide on the Solubility of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a complex organic molecule characterized by a central benzene-1,4-diamine core symmetrically substituted with four 4-nitrophenyl groups.[1][2][3] Its chemical formula is C30H20N6O8, and it has a molecular weight of 592.52 g/mol .[2][4] This compound is of significant interest in materials science and organic electronics due to the strong electron-withdrawing nature of its nitro groups, which influences its electronic properties, reactivity, and, notably, its solubility.[1] A thorough understanding of the solubility of this compound in various organic solvents is critical for its synthesis, purification, and application in areas such as the formulation of dyes and as a precursor for more complex organic materials.[1]

This technical guide provides a comprehensive analysis of the solubility of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical principles governing its solubility, present a predicted solubility profile in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. The polarity of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is dominated by the four highly polar nitro (-NO2) groups. These groups are strongly electron-withdrawing, creating significant dipole moments within the molecule.[1] Consequently, this compound is expected to exhibit poor solubility in non-polar solvents and greater solubility in polar solvents, particularly those capable of strong dipole-dipole interactions.

A structurally related compound, N1,N1,N4,N4-tetrakis(4-aminophenyl)-1,4-benzenediamine, which has amino groups instead of nitro groups, is known to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), while being insoluble in methanol and water.[5] This suggests that polar aprotic solvents are likely to be the most effective for dissolving the highly polar nitro-substituted analog. The large, rigid aromatic structure of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine will also play a significant role in its solubility, as considerable energy is required to overcome the crystal lattice energy.

Predicted Solubility Profile

Solvent Chemical Formula Solvent Type Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticHighStrong dipole-dipole interactions can effectively solvate the polar nitro groups. The related amino-compound is soluble in DMSO.[5]
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticHighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of strong interactions with the solute. The related amino-compound is soluble in DMF.[5]
1-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar AproticHighA patent on the synthesis of the target compound mentions washing with NMP, suggesting good solubility.[6]
Tetrahydrofuran (THF)C₄H₈OPolar AproticMediumTHF has a moderate polarity and can engage in dipole-dipole interactions, though weaker than DMSO or DMF.
Acetone(CH₃)₂COPolar AproticLow to MediumAcetone is a moderately polar aprotic solvent.[7]
ChloroformCHCl₃Weakly PolarLowChloroform has some polarity but is not expected to be a strong solvent for such a highly polar compound.
TolueneC₇H₈Non-polarInsolubleThe large, non-polar aromatic structure of toluene is not conducive to solvating the highly polar nitro groups.
HexaneC₆H₁₄Non-polarInsolubleAs a non-polar aliphatic hydrocarbon, hexane is a very poor solvent for highly polar compounds.[7]
MethanolCH₃OHPolar ProticInsolubleThe related amino-compound is insoluble in methanol.[5] The strong hydrogen bonding network of methanol may not favorably interact with the large, non-hydrogen-bonding solute.
WaterH₂OPolar ProticInsolubleThe large hydrophobic aromatic core and the lack of strong hydrogen bonding donor sites on the solute suggest very low aqueous solubility.

Experimental Determination of Solubility

For precise quantification of the solubility of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, a robust and validated experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Protocol: Isothermal Shake-Flask Solubility Determination

1. Materials and Equipment:

  • N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (chemically compatible with the solvent)

2. Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine into a series of vials. The excess solid should be clearly visible.

    • Add a precise volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Processing:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to filter the supernatant through a chemically compatible syringe filter.

  • Quantification:

    • Accurately dilute the collected supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine in the same solvent.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

Visualizing the Workflow

The following diagrams illustrate the key logical and experimental workflows described in this guide.

G cluster_0 Solubility Prediction Logic A Molecular Structure (Four -NO2 groups, large aromatic core) B Principle: 'Like Dissolves Like' A->B C Solvent Polarity (Polar Aprotic > Polar Protic > Non-polar) B->C D Predicted Solubility Profile (High, Medium, Low, Insoluble) C->D

Caption: Logical workflow for predicting solubility.

G A 1. Preparation of Saturated Solution (Excess solute in known volume of solvent) B 2. Equilibration (24-48h at constant temperature with agitation) A->B C 3. Phase Separation (Centrifugation and Filtration) B->C D 4. Aliquot Dilution (Precise dilution of supernatant) C->D E 5. Quantification (HPLC-UV or UV-Vis analysis) D->E F 6. Solubility Calculation (Apply dilution factor to measured concentration) E->F

Caption: Experimental workflow for solubility determination.

Conclusion

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a highly polar molecule with a large aromatic structure, which dictates its solubility behavior in organic solvents. Based on theoretical principles and data from analogous compounds, it is predicted to be most soluble in highly polar aprotic solvents such as DMSO, DMF, and NMP, and poorly soluble to insoluble in non-polar and polar protic solvents. For precise applications, the experimental determination of its solubility is crucial, and the provided isothermal shake-flask protocol offers a robust methodology for obtaining accurate and reproducible data. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling informed solvent selection and experimental design.

References

  • ChemBK. (2024). 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. Retrieved from [Link]

  • PubMed. (2001). Inclusion Compounds of tetrakis(4-nitrophenyl)methane: C-H...O Networks, Pseudopolymorphism, and Structural Transformations. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. Retrieved from [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Retrieved from [Link]

  • Routledge. (n.d.). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent progress in the computational prediction of aqueous solubility and absorption. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. Retrieved from [Link]

  • PubMed Central. (2022). Computational simulation and target prediction studies of solubility optimization of decitabine through supercritical solvent. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 41266-01-7 | N1,N4-bis(4-nitrophenyl)benzene-1,4-diamine. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzenediamine, N-(4-nitrophenyl)-. Retrieved from [Link]

  • precisionFDA. (n.d.). N-(4-NITROPHENYL)-1,4-BENZENEDIAMINE. Retrieved from [Link]]([Link])

Sources

An In-depth Technical Guide to the Electronic and Optical Properties of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a complex organic molecule characterized by a central benzene-1,4-diamine core symmetrically substituted with four electron-withdrawing 4-nitrophenyl groups.[1] This substitution pattern imparts unique electronic and optical properties, making it a molecule of significant interest in the fields of materials science and organic electronics.[2] The strong electron-withdrawing nature of the nitro groups profoundly influences the electron density distribution across the molecule, which in turn governs its potential applications in areas such as dye chemistry and as a precursor for advanced functional polymers.[1][2] This technical guide provides a comprehensive overview of the synthesis, and the anticipated electronic and optical characteristics of this compound, alongside detailed protocols for its experimental and computational characterization.

Molecular Structure and Synthesis

The foundational structure of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine consists of a central para-phenylenediamine unit where each of the four nitrogen-bound hydrogens is replaced by a 4-nitrophenyl group.

Caption: Molecular structure of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine.

The synthesis of this compound is typically achieved through the nitration of benzene-1,4-diamine.[1] A common synthetic route involves the reaction of p-phenylenediamine with p-nitrochlorobenzene in the presence of a copper catalyst and a base such as potassium carbonate, carried out in a high-boiling solvent like 1-methyl-2-pyrrolidone under reflux conditions.[3]

Electronic Properties

The electronic landscape of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is dominated by the potent electron-withdrawing capabilities of the four nitro groups. This is expected to significantly lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in comparison to the unsubstituted tetra-aryl-p-phenylenediamine.

Key Predicted Electronic Characteristics:

  • Low-lying HOMO and LUMO levels: The strong inductive and resonance effects of the nitro groups will withdraw electron density from the central diamine core and the phenyl rings, leading to a stabilization of the frontier molecular orbitals.

  • Wide Band Gap: The significant electron-withdrawing nature of the substituents is likely to result in a relatively large HOMO-LUMO gap.

  • Intramolecular Charge Transfer (ICT): Upon photoexcitation, a degree of intramolecular charge transfer from the electron-richer diamine core to the electron-deficient nitrophenyl moieties is anticipated.

Experimental Workflow for Electronic Characterization

A robust experimental approach to elucidate the electronic properties involves cyclic voltammetry (CV).

cluster_0 Cyclic Voltammetry Setup cluster_1 Data Analysis Working Electrode Working Electrode Potentiostat Potentiostat Working Electrode->Potentiostat Reference Electrode Reference Electrode Reference Electrode->Potentiostat Counter Electrode Counter Electrode Counter Electrode->Potentiostat Electrolyte Solution Electrolyte Solution Electrolyte Solution->Potentiostat Measure Current Potentiostat->Electrolyte Solution Apply Potential Voltammogram Voltammogram Potentiostat->Voltammogram Generate Onset Potentials Onset Potentials Voltammogram->Onset Potentials Identify HOMO/LUMO Calculation HOMO/LUMO Calculation Onset Potentials->HOMO/LUMO Calculation Calculate

Caption: Experimental workflow for cyclic voltammetry.

Protocol for Cyclic Voltammetry:

  • Sample Preparation: A dilute solution of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: A standard three-electrode cell is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.

  • Measurement: The potential is swept between appropriate limits to observe the oxidation and reduction events.

  • Data Analysis: The onset potentials of the first oxidation and reduction peaks are determined from the resulting voltammogram.

  • HOMO/LUMO Estimation: The HOMO and LUMO energy levels are calculated from the onset potentials relative to the ferrocene/ferrocenium redox couple, which is used as an internal standard.

Theoretical Modeling of Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure of molecules.

Computational Protocol:

  • Geometry Optimization: The molecular geometry of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed to ensure the optimized structure corresponds to a true energy minimum.

  • Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated to understand the electronic transitions.

Optical Properties

The optical properties of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine are intrinsically linked to its electronic structure. The presence of the extensive π-conjugated system and the strong electron-withdrawing nitro groups are expected to give rise to distinct absorption and emission characteristics.

Predicted Optical Characteristics:

  • UV-Visible Absorption: The molecule is expected to exhibit strong absorption bands in the UV-visible region, corresponding to π-π* and intramolecular charge transfer (ICT) transitions.

  • Fluorescence: The emission properties will be dependent on the nature of the excited state. If the ICT character is dominant, the molecule may exhibit solvatochromism, where the emission wavelength shifts with solvent polarity.

Experimental Workflow for Optical Characterization

The investigation of the optical properties is primarily conducted using UV-Visible absorption and fluorescence spectroscopy.

cluster_0 Sample Preparation cluster_1 UV-Vis Spectroscopy cluster_2 Fluorescence Spectroscopy Dissolve in Solvent Dissolve in Solvent Measure Absorbance Measure Absorbance Dissolve in Solvent->Measure Absorbance Determine λmax Determine λmax Measure Absorbance->Determine λmax Excite at λmax Excite at λmax Determine λmax->Excite at λmax Measure Emission Measure Emission Excite at λmax->Measure Emission Determine Emission λmax Determine Emission λmax Measure Emission->Determine Emission λmax

Caption: Workflow for optical property characterization.

Protocol for UV-Visible and Fluorescence Spectroscopy:

  • Solution Preparation: Solutions of the compound are prepared in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, DMSO).

  • UV-Visible Spectroscopy: The absorption spectra of the solutions are recorded to determine the maximum absorption wavelengths (λmax).

  • Fluorescence Spectroscopy: The emission spectra are recorded by exciting the samples at their respective λmax. The quantum yield of fluorescence can also be determined relative to a standard.

Theoretical Modeling of Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum and gain insight into the nature of the electronic transitions.

Computational Protocol:

  • Ground State Calculation: A ground-state DFT calculation is performed as described previously.

  • TD-DFT Calculation: A TD-DFT calculation is then carried out on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.

  • Spectral Simulation: The calculated excitation energies and oscillator strengths are used to generate a simulated UV-Visible absorption spectrum.

Data Summary

While specific experimental data for N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is not extensively available in the literature, the following table summarizes the known physical properties and provides a template for the data that would be obtained through the described experimental and computational protocols.

PropertyValueMethodReference
Physical Properties
Molecular FormulaC₃₀H₂₀N₆O₈-[4]
Molecular Weight592.52 g/mol -[5]
Melting Point392 °CExperimental[5]
Electronic Properties (Predicted/To be determined)
HOMO EnergyTBDCyclic Voltammetry / DFT-
LUMO EnergyTBDCyclic Voltammetry / DFT-
Band GapTBDCV / DFT / UV-Vis-
Optical Properties (Predicted/To be determined)
Absorption λmaxTBDUV-Vis Spectroscopy-
Emission λmaxTBDFluorescence Spectroscopy-
Molar Absorptivity (ε)TBDUV-Vis Spectroscopy-
Fluorescence Quantum Yield (Φf)TBDFluorescence Spectroscopy-

Conclusion

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine presents a fascinating case study in the molecular engineering of organic materials. The strategic placement of four powerful electron-withdrawing nitro groups on a tetra-aryl-p-phenylenediamine framework is predicted to result in a molecule with a low-lying electronic structure and distinct optical properties. While a complete experimental and theoretical characterization is yet to be reported in the literature, the protocols outlined in this guide provide a clear and robust pathway for researchers to fully elucidate the electronic and optical properties of this promising compound. The insights gained from such studies will be invaluable for the rational design of novel materials for applications in organic electronics and photonics.

References

  • ChemBK. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Ultrastable tetraphenyl-p-phenylenediamine–based covalent organic frameworks as platforms for high-perf. Available at: [Link]

  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. Available at: [Link]

  • Renault, C., & Dominique, E. (2024). Towards the rational design of N-(1,3-dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD) electrochemical sensor. Analyst, 149(17), 5165-5173.
  • Huang, J. Y. (2024). Preparation and Adsorption Properties of Polymer Particles based on N, N, N', N'-Tetrakis(4-aminophenyl)-1,4-Benzenediamine. Letters in Organic Chemistry, 21(10).
  • Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(45), 10231-10240.
  • Kankyo Kagaku Center Co., Ltd. N,N,N',N'-Tetrakis[p-(dipropylamino)phenyl]-1,4-phenylenediamine. Available at: [Link]

Sources

Methodological & Application

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine as a precursor for covalent organic frameworks (COFs)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine as a Versatile Precursor for Covalent Organic Frameworks

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from light elements linked by strong covalent bonds.[1] Their ordered, porous structures, high thermal stability, and low density make them exceptional candidates for applications ranging from gas storage and separation to catalysis and sensing.[1][2] The rational design of COFs begins with the selection of molecular building blocks, or precursors, which dictate the framework's topology, porosity, and ultimate function.

This guide focuses on N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine (hereafter referred to as TPPDA(NO₂)₄ ), a highly versatile precursor for advanced COF materials. The true power of this molecule lies not in its direct use as a linker, but in the strategic potential of its four nitro groups. These groups serve as latent functionalities that can be transformed to unlock diverse applications.

We will explore two primary strategies for leveraging this precursor:

  • Strategy 1: Synthesis of a Complex Tetra-amine Linker. TPPDA(NO₂)₄ serves as the starting material for synthesizing its amine analogue, N1,N1,N4,N4-Tetrakis(4-aminophenyl)benzene-1,4-diamine (TPPDA(NH₂)₄) . This tetra-amine molecule is a sophisticated building block for creating highly stable, redox-active COFs with a unique topology.

  • Strategy 2: Post-Synthetic Modification (PSM). By observing how nitro groups behave in simpler COFs, we can understand their broader utility. Building a COF with pendant nitro groups allows for the framework to be chemically altered after its initial synthesis, enabling the introduction of new functionalities while preserving the parent structure's crystallinity.[3]

This document provides the scientific rationale, detailed protocols, and characterization guidelines for researchers and professionals aiming to utilize TPPDA(NO₂)₄ and the principle of nitro-group functionalization in the design of next-generation COF materials.

Fig. 1: Overview of synthetic strategies starting from TPPDA(NO₂)₄.

Section 1: The Core Building Block - From Nitro to Amine

The journey begins with the synthesis and subsequent chemical transformation of the TPPDA(NO₂)₄ precursor. This molecule serves as a stable, storable starting material that is converted into the active tetra-amine linker immediately prior to COF synthesis.

Protocol: Synthesis of TPPDA(NO₂)₄

This protocol is based on an Ullmann condensation reaction, a reliable method for forming carbon-nitrogen bonds.[4][5]

Rationale: The reaction couples p-phenylenediamine with an excess of 1-fluoro-4-nitrobenzene. 1-methyl-2-pyrrolidone (NMP) is used as a high-boiling polar aprotic solvent to facilitate the reaction at elevated temperatures. Potassium carbonate (K₂CO₃) acts as the base to deprotonate the amine, activating it for nucleophilic aromatic substitution.[4]

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-phenylenediamine (5.00 g, 46.0 mmol), 1-fluoro-4-nitrobenzene (39.1 g, 277 mmol, 6 eq.), and K₂CO₃ (115 g, 832 mmol, 18 eq.).[4]

  • Add 1-methyl-2-pyrrolidone (60 mL) to the flask.

  • Heat the mixture to reflux under a nitrogen atmosphere and stir vigorously for 72 hours.

  • After 72 hours, cool the reaction mixture to room temperature. The product will precipitate as solid crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the collected solid sequentially with 1-methyl-2-pyrrolidone and then copious amounts of water to remove residual salts and solvent.

  • Dry the solid in a vacuum oven to obtain TPPDA(NO₂)₄ as a stable powder (Typical Yield: ~96%).[4]

G cluster_reactants Reactants cluster_conditions Conditions start ppd p-Phenylenediamine fnb 1-Fluoro-4-nitrobenzene (6 eq.) cond K₂CO₃ (Base) 1-methyl-2-pyrrolidone (Solvent) Reflux, 72h ppd->cond + fnb->cond + product TPPDA(NO₂)₄ cond->product

Fig. 2: Synthesis of TPPDA(NO₂)₄.
Physicochemical Properties of TPPDA(NO₂)₄

A summary of the key properties of the precursor is essential for experimental planning and characterization.

PropertyValueSource
Chemical Formula C₃₀H₂₀N₆O₈[6]
Molecular Weight 592.5 g/mol [6]
CAS Number 3283-05-4[7]
Appearance Solid Powder[4]
Melting Point > 300 °C[4][5]
Protocol: Reduction to TPPDA(NH₂)₄

This protocol details the critical step of converting the inert nitro groups into reactive amine functionalities, creating the direct linker for COF synthesis.

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups. Palladium on carbon (Pd/C) is a robust catalyst for this transformation. Hydrazine monohydrate serves as a convenient in-situ source of hydrogen gas, avoiding the need for a high-pressure H₂ gas setup.[4] The mixed solvent system of ethanol and 1,4-dioxane ensures solubility of the starting material.

Step-by-Step Protocol:

  • In a two-neck round-bottom flask, suspend TPPDA(NO₂)₄ (2.00 g, 3.37 mmol) and 10% Pd/C (0.20 g, 10 wt%) in a mixture of ethanol (20 mL) and 1,4-dioxane (40 mL).[4]

  • Heat the suspension to 90 °C with vigorous stirring.

  • Once the temperature is stable, slowly add hydrazine monohydrate (5.5 mL) dropwise to the mixture. Caution: The reaction can be exothermic and may generate gas. Ensure adequate ventilation and slow addition.

  • Stir the mixture at 90 °C for 36 hours. The progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite while still warm to remove the Pd/C catalyst.

  • Allow the filtrate to cool to room temperature. The product, TPPDA(NH₂)₄, will precipitate as greenish crystals.

  • Collect the crystals by vacuum filtration and dry under vacuum at 70 °C (Typical Yield: ~50%).[4] The product should be used relatively quickly or stored under an inert atmosphere as tetra-amine compounds can be susceptible to oxidation.

G cluster_reagents Reagents & Conditions start TPPDA(NO₂)₄ cond 10% Pd/C (Catalyst) Hydrazine Monohydrate EtOH/1,4-Dioxane, 90°C start->cond product TPPDA(NH₂)₄ cond->product

Fig. 3: Reduction of TPPDA(NO₂)₄ to TPPDA(NH₂)₄.

Section 2: Application Protocol (Strategy 1) - Synthesis of a TPPDA-Based COF

With the tetra-amine linker in hand, the next step is the construction of the covalent organic framework. This protocol is a representative procedure for an imine-linked COF synthesis and should be considered a starting point for optimization.

Principle

Imine-based COFs are formed through the condensation reaction between amine and aldehyde monomers.[8] The reaction is reversible, which allows for "error-checking" during the synthesis, leading to the formation of a highly crystalline, ordered structure rather than an amorphous polymer. By reacting the C₄-symmetric TPPDA(NH₂)₄ linker with a C₂-symmetric dialdehyde like terephthalaldehyde (TPA), a 2D sheet with a regular, porous network is expected.

Representative Protocol: Synthesis of TPPDA-TPA-COF

Materials:

  • TPPDA(NH₂)₄ (from Section 1.3)

  • Terephthalaldehyde (TPA)

  • Solvents: Mesitylene, 1,4-Dioxane

  • Aqueous Acetic Acid (e.g., 6 M)

Step-by-Step Protocol:

  • In a Pyrex tube, add TPPDA(NH₂)₄ (e.g., 0.1 mmol, 47.2 mg) and Terephthalaldehyde (TPA) (e.g., 0.2 mmol, 26.8 mg, 2 eq.).

  • Add a solvent mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v, 1.0 mL).

  • Add aqueous acetic acid (e.g., 0.1 mL of 6 M solution). The acid acts as a catalyst to promote the dynamic imine bond formation.

  • Flash-freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame-seal the tube.

  • Place the sealed tube in an oven at 120 °C for 3 days.

  • After cooling, open the tube carefully and collect the precipitated solid by filtration.

  • Activation: Wash the solid extensively with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove any unreacted monomers and residual solvent trapped in the pores.

  • Dry the activated COF powder under high vacuum at 120 °C overnight to yield the final porous material.

G Monomers Mix Monomers (TPPDA(NH₂)₄ + TPA) in Mesitylene/Dioxane Catalyst Add Acetic Acid (Catalyst) Monomers->Catalyst Seal Freeze-Pump-Thaw & Flame Seal Tube Catalyst->Seal React Solvothermal Reaction (120°C, 3 days) Seal->React Filter Collect Precipitate (Filtration) React->Filter Wash Solvent Exchange (Acetone, THF) Filter->Wash Activate Activate under Vacuum (120°C, overnight) Wash->Activate FinalCOF Porous TPPDA-TPA-COF Activate->FinalCOF

Fig. 4: General workflow for TPPDA-COF synthesis and activation.
Characterization of the Resulting COF

Validation of a successful COF synthesis requires a suite of characterization techniques.

TechniquePurposeExpected Result for a Crystalline Imine-COF
Powder X-Ray Diffraction (PXRD) To confirm crystallinity and long-range order.A pattern with several sharp diffraction peaks at low 2θ angles, indicating an ordered porous structure.[1][9]
FTIR Spectroscopy To confirm imine (-C=N-) bond formation.Disappearance of N-H stretching bands (from TPPDA(NH₂)₄) and C=O stretching bands (from TPA), and the appearance of a new C=N stretching peak around 1620 cm⁻¹.[4]
Nitrogen Adsorption (BET Analysis) To determine surface area and porosity.A Type I or Type IV isotherm, indicating microporous or mesoporous character, respectively. High BET surface area (typically 500-2500 m²/g).[8][9]
Thermogravimetric Analysis (TGA) To assess thermal stability.High thermal stability, with decomposition temperatures often exceeding 400 °C in an inert atmosphere.[8]

Section 3: Principle in Practice (Strategy 2) - Leveraging Pendant Nitro Groups for PSM

To fully appreciate the utility of nitro groups in COF chemistry, it is instructive to examine their use in a Post-Synthetic Modification (PSM) context. PSM allows for the creation of functional COFs that might be inaccessible through direct synthesis.[3]

Rationale

The PSM strategy involves three core steps:

  • Synthesize a COF using a linker that contains a robust, non-interfering functional group (the "mask"), in this case, a nitro group.

  • Confirm that the robust, crystalline framework has formed successfully.

  • Chemically transform the "mask" group into the desired functionality (e.g., reduce the nitro group to an amine) while keeping the COF's crystalline backbone intact.[3]

Protocol: Synthesis of a Nitro-Functionalized COF

A well-established example is the synthesis of TpBd(NO₂)₂-COF from 1,3,5-triformylphloroglucinol (Tp) and 2,5-diaminobenzonitrile, which can be conceptually extended to other nitro-diamines.[3] The protocol is analogous to the one described in Section 2.2, involving the solvothermal condensation of the corresponding aldehyde and nitro-functionalized amine.

Protocol: Post-Synthetic Reduction of a Nitro-COF

Rationale: Tin(II) chloride (SnCl₂) is a classic and effective reagent for the reduction of nitroarenes to anilines, and it has been successfully applied to solid COF materials.[3]

Step-by-Step Protocol:

  • Suspend the activated Nitro-COF (e.g., 100 mg) in ethanol.

  • Add a large excess of SnCl₂·2H₂O (e.g., 10 equivalents relative to the nitro groups).

  • Reflux the mixture under a nitrogen atmosphere for 24-48 hours.

  • After cooling, collect the solid COF by filtration.

  • Wash the material thoroughly with water and ethanol to remove tin salts, followed by an activating solvent like acetone.

  • Dry the resulting Amine-COF under vacuum.

Self-Validation: The success of the PSM is critically validated by comparing the PXRD pattern of the COF before and after the reduction. The preservation of the main diffraction peaks confirms that the framework's crystallinity and long-range order were maintained during the chemical transformation.[3]

G Nitro_COF Nitro-COF (Crystalline) PXRD1 Characterize: PXRD confirms crystallinity Nitro_COF->PXRD1 PSM_Step Post-Synthetic Modification (e.g., SnCl₂, EtOH, Reflux) PXRD1->PSM_Step Amine_COF Amine-COF (Crystalline) PSM_Step->Amine_COF PXRD2 Validate: PXRD shows preserved crystallinity Amine_COF->PXRD2

Fig. 5: Workflow for Post-Synthetic Modification and validation.

Section 4: Applications and Future Outlook

The use of TPPDA(NO₂)₄ as a precursor opens avenues to COFs with distinct and valuable properties.

  • TPPDA-Based COFs: The electron-rich, redox-active core of the TPPDA(NH₂)₄ linker makes the resulting COFs highly promising for electrochemical applications, including energy storage materials (supercapacitors, battery electrodes) and electrocatalysis.[2]

  • Nitro- and Amine-Functionalized COFs: COFs functionalized with nitro groups are effective sensors for electron-rich analytes, while the corresponding amine-functionalized COFs can sense electron-deficient molecules like nitroaromatic explosives.[10][11] The amine groups also serve as excellent sites for CO₂ capture due to their basicity and can be further derivatized to anchor catalytic metal nanoparticles or chiral selectors.[12][13]

The strategic use of nitro-functionalized precursors, exemplified by TPPDA(NO₂)₄, represents a powerful approach in materials science. It allows for the construction of robust, crystalline platforms that can be precisely tailored post-synthesis, paving the way for the development of highly specialized materials for the future of drug development, environmental remediation, and sustainable technology.

References

  • N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine. Benchchem.
  • Sequential transformation of nitro-COF to secondary amine-COF via highly stable covalent amide linkage.
  • Covalent Organic Framework Composites: Synthesis and Analytical Applic
  • Nitro-Functionalized Metal–Organic Frameworks for CO₂ Binding. ChemistryViews.
  • N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine Synthesis. ChemicalBook.
  • Fluorescent self-propelled covalent organic framework as a microsensor for nitro explosive detection.
  • Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separ
  • Dual luminescent covalent organic frameworks for nitro-explosive detection.
  • N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine synthesis. chemicalbook.
  • Fully Flexible Covalent Organic Frameworks for Fluorescence Sensing 2,4,6-Trinitrophenol and p-Nitrophenol. MDPI.
  • (PDF) Synthesis of Modified Covalent Organic Framework-1 (COF-1) and Its Characterizations.
  • 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. PubChem.
  • Covalent Organic Framework (COF) Linkers. TCI Chemicals.
  • Synthesis and Characterization of Azodianiline Covalent Organic Frameworks Intended for Energy Storage.
  • Supporting Information Ultrastable tetraphenyl-p-phenylenediamine–based covalent organic frameworks as platforms for high-perf. The Royal Society of Chemistry.
  • Amine-Functionalized Metal-Organic Frameworks: from Synthetic Design to Scrutiny in Application.

Sources

Potential Applications and Research Protocols for N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Nitro-Rich Arylamine in OLED Technology

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is an organic compound characterized by a central benzene-1,4-diamine core functionalized with four electron-withdrawing nitrophenyl groups.[1] While its direct application in organic light-emitting diodes (OLEDs) is not yet extensively documented in scientific literature, its molecular architecture suggests significant potential for use in various layers of an OLED device. The presence of both a triphenylamine-like core, known for hole-transporting properties, and strong electron-withdrawing nitro groups offers intriguing possibilities for charge transport and injection modulation.[1][2] This document provides a technical guide for researchers interested in exploring the capabilities of this material in OLEDs, including its synthesis, proposed applications, and detailed protocols for device fabrication and characterization.

Physicochemical Properties and Synthesis

A thorough understanding of the material's fundamental properties is crucial before its integration into a device.

PropertyValue
Molecular Formula C30H20N6O8
Molecular Weight 592.52 g/mol
CAS Number 3283-05-4
Appearance Likely a crystalline powder
Key Structural Features Central p-phenylenediamine core, four peripheral nitrophenyl groups.[1]

Synthesis: The synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine can be achieved through the nitration of benzene-1,4-diamine.[1] A common method involves the reaction of p-phenylenediamine with p-nitrochlorobenzene in the presence of a copper catalyst and a base like potassium carbonate in a high-boiling solvent such as 1-methyl-2-pyrrolidone.[3]

Hypothesized Role in OLEDs: A Multifunctional Candidate

The unique electronic structure of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, featuring both electron-donating amine nitrogens and strongly electron-withdrawing nitro groups, suggests several potential roles within an OLED device architecture. The triphenylamine core is a well-established moiety in hole-transporting materials (HTMs), facilitating the movement of positive charge carriers (holes) from the anode towards the emissive layer.[2][4] Conversely, the nitro groups significantly lower the energy levels of the molecule, which could make it suitable as an electron-transporting material (ETM) or a hole-blocking material.

Potential as a Hole-Transporting Layer (HTL)

The central diamine structure is a common feature in many high-performance HTLs. The extended π-conjugation across the molecule could allow for efficient hole transport. However, the strong electron-withdrawing nature of the four nitro groups would likely result in a deep Highest Occupied Molecular Orbital (HOMO) level. A deep HOMO level can be advantageous in creating a high energy barrier for electrons, effectively confining them to the emissive layer and preventing leakage to the anode, which can improve device efficiency.

Potential as an Electron-Transporting Layer (ETL)

The presence of multiple nitro groups, which are powerful electron-withdrawing moieties, is expected to significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the material. A low-lying LUMO is a key requirement for efficient electron injection from the cathode and subsequent transport to the emissive layer. Therefore, N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine could potentially function as an n-type semiconductor, making it a candidate for an ETL.

Proposed Experimental Workflow for Evaluation in OLEDs

To validate the potential of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine in OLEDs, a systematic experimental approach is necessary. The following protocols outline the key steps for device fabrication and characterization.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_characterization Device Characterization ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment HTL_Deposition HTL Deposition (e.g., NPB) Plasma_Treatment->HTL_Deposition Test_Material_Deposition Deposition of N1,N1,N4,N4-Tetrakis (4-nitrophenyl)benzene-1,4-diamine HTL_Deposition->Test_Material_Deposition EML_Deposition Emissive Layer Deposition (e.g., Alq3) Test_Material_Deposition->EML_Deposition ETL_Deposition ETL Deposition (e.g., Alq3) EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (LiF/Al) ETL_Deposition->Cathode_Deposition IVL_Measurement Current-Voltage-Luminance (I-V-L) Measurement Cathode_Deposition->IVL_Measurement EL_Spectrum Electroluminescence Spectrum Analysis IVL_Measurement->EL_Spectrum Efficiency_Calculation Efficiency Calculation (CE, PE, EQE) IVL_Measurement->Efficiency_Calculation caption Figure 1. Experimental workflow for OLED fabrication and characterization.

Figure 1. Experimental workflow for OLED fabrication and characterization.

Detailed Protocol 1: OLED Fabrication

This protocol describes the fabrication of a multilayer OLED device using vacuum thermal evaporation, a common technique for small molecule organic materials.

1. Substrate Preparation:

  • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
  • Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrates with a stream of high-purity nitrogen gas.
  • Immediately before loading into the deposition chamber, treat the ITO surface with oxygen plasma for 5 minutes to improve the work function and enhance hole injection.

2. Organic Layer Deposition:

  • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
  • Deposit the organic layers sequentially without breaking the vacuum. A typical device structure to test the material as a hole transport layer would be:
  • Hole Injection Layer (HIL) (Optional but recommended): Deposit a thin layer (e.g., 10 nm) of a suitable HIL material.
  • Hole Transport Layer (HTL): Deposit N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine to a desired thickness (e.g., 20-50 nm).
  • Emissive Layer (EML): Deposit a standard emissive material, such as Tris(8-hydroxyquinolinato)aluminum (Alq3), to a thickness of approximately 50-60 nm.
  • Electron Transport Layer (ETL): Deposit a standard ETL material, such as Alq3, to a thickness of 20-30 nm.
  • Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of Lithium Fluoride (LiF) to facilitate electron injection.

3. Cathode Deposition:

  • Through a shadow mask, deposit a metal cathode, typically Aluminum (Al), to a thickness of 100-150 nm.

4. Encapsulation:

  • To prevent degradation from atmospheric moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
Detailed Protocol 2: Device Characterization

1. Electrical and Optical Measurements:

  • The current-voltage-luminance (I-V-L) characteristics of the fabricated OLEDs should be measured using a source meter and a photometer.
  • The electroluminescence (EL) spectra can be recorded with a spectroradiometer.

2. Performance Metrics Calculation:

  • From the I-V-L data, the following key performance metrics can be calculated:
  • Current Efficiency (CE): Measured in candela per ampere (cd/A).
  • Power Efficiency (PE): Measured in lumens per watt (lm/W).
  • External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.

Visualizing the Proposed Device Architecture and Energy Levels

A hypothetical device structure and the corresponding energy level diagram are crucial for understanding the charge injection and transport processes.

OLED_Architecture cluster_device Hypothetical OLED Device Structure Anode Anode ITO HTL Hole Transport Layer N1,N1,N4,N4-Tetrakis (4-nitrophenyl)benzene-1,4-diamine Anode->HTL EML Emissive Layer e.g., Alq3 HTL->EML ETL Electron Transport Layer e.g., Alq3 EML->ETL Cathode Cathode LiF/Al ETL->Cathode caption Figure 2. Proposed OLED architecture using the target material as an HTL.

Figure 2. Proposed OLED architecture using the target material as an HTL.

Energy_Levels cluster_levels Hypothetical Energy Level Diagram Anode_LUMO HTL_LUMO LUMO EML_LUMO LUMO ~-3.0 eV ETL_LUMO LUMO ~-3.1 eV ETL_LUMO->EML_LUMO Cathode_LUMO Cathode (Al) ~-4.2 eV Cathode_LUMO->ETL_LUMO Electron Injection Anode_HOMO Anode (ITO) ~-4.8 eV HTL_HOMO HTL (Deep HOMO) Anode_HOMO->HTL_HOMO Hole Injection EML_HOMO EML ~-5.7 eV HTL_HOMO->EML_HOMO ETL_HOMO ETL ~-5.9 eV Cathode_HOMO Cathode_HOMO caption Figure 3. Hypothetical energy level diagram for the proposed OLED.

Figure 3. Hypothetical energy level diagram for the proposed OLED.

Conclusion and Future Outlook

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine represents an intriguing yet underexplored material for OLED applications. Its unique combination of a hole-transporting core and strong electron-withdrawing substituents makes it a prime candidate for investigation as a multifunctional material. The proposed experimental protocols provide a clear roadmap for researchers to systematically evaluate its performance in OLED devices. Future research should focus on the precise determination of its HOMO and LUMO energy levels through techniques like cyclic voltammetry and ultraviolet photoelectron spectroscopy to enable more targeted device engineering. Furthermore, the synthesis of derivatives with modified electron-donating or withdrawing groups could offer a pathway to fine-tune the material's properties for optimized OLED performance.

References

  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. Available from: [Link].

  • Kyung Hee University Repository. New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs. Available from: [Link].

  • RSC Publishing. Hole-transporting materials for organic light-emitting diodes: an overview. Available from: [Link].

  • National Center for Biotechnology Information. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Available from: [Link].

  • ResearchGate. Effects of variation in phenylpyridinyl and di-tert-butyl-carbazolyl substituents of benzene on the performance of the derivatives in colour-tuneable white and exciplex-based sky-blue light-emitting diodes. Available from: [Link].

  • National Center for Biotechnology Information. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. Available from: [Link].

  • MDPI. Hole-Transporting Materials for Printable Perovskite Solar Cells. Available from: [Link].

Sources

Application Notes and Protocols for N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine as a Hole Transport Material

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Nitro-Rich Hole Transport Material

In the dynamic landscape of organic electronics, the pursuit of efficient, stable, and cost-effective charge transport materials is paramount. N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine (TNBP), a molecule characterized by its central benzene-1,4-diamine core and four electron-withdrawing nitrophenyl groups, has emerged as a compelling candidate for hole transport applications in optoelectronic devices.[1][2] This guide provides a comprehensive overview of TNBP, from its fundamental properties and synthesis to detailed protocols for its integration into perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize TNBP in their research endeavors.

Physicochemical Properties of TNBP

A thorough understanding of the material's intrinsic properties is the bedrock of successful device engineering. The key physicochemical characteristics of TNBP are summarized in the table below.

PropertyValueReference
Chemical Name N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine[2]
Synonyms N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine[2]
CAS Number 3283-05-4[2]
Molecular Formula C₃₀H₂₀N₆O₈[2]
Molecular Weight 592.52 g/mol [2]
Appearance Light yellow to amber to dark green powder/crystal[3]
Melting Point 392 °C (decomposes)[3]
Boiling Point ~790.5 °C (Predicted)[3]
Solubility Soluble in 1-methyl-2-pyrrolidone; limited solubility in common organic solvents.[4]

Synthesis and Purification: A Pathway to High-Purity TNBP

The electronic properties of organic semiconductors are exquisitely sensitive to impurities. Therefore, a robust and reproducible synthesis and purification protocol is critical for obtaining high-performance TNBP.

Synthesis Protocol: A Modified Ullmann Condensation

A common and effective method for synthesizing TNBP is through a copper-catalyzed Ullmann condensation reaction.[4]

Materials:

  • p-Phenylenediamine

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Copper (Cu) powder

  • 1-Methyl-2-pyrrolidone (NMP)

  • Methanol (MeOH)

  • Deionized (DI) water

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-phenylenediamine (e.g., 5.00 g, 46.0 mmol), 1-fluoro-4-nitrobenzene (e.g., 39.1 g, 277 mmol), and potassium carbonate (e.g., 115 g, 832 mmol).[4]

  • Add 1-methyl-2-pyrrolidone (e.g., 60 mL) to the flask.[4]

  • Stir the mixture and heat it to reflux (approximately 202-204 °C) for 72 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the crude product.[4]

  • Collect the precipitate by vacuum filtration and wash it sequentially with 1-methyl-2-pyrrolidone and then with deionized water to remove unreacted starting materials and inorganic salts.[4]

  • Dry the solid product in a vacuum oven to obtain the crude TNBP.

Purification Protocol: Recrystallization and Sublimation

For high-purity electronic-grade TNBP, a multi-step purification process is recommended.

Recrystallization:

  • Dissolve the crude TNBP in a minimal amount of a high-boiling point solvent like NMP at an elevated temperature.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a cold, non-solvent such as methanol or diethyl ether.

  • Dry the crystals under vacuum.

Sublimation:

For achieving the highest purity, gradient sublimation under high vacuum is the preferred method. This process removes residual solvents and other volatile impurities.

  • Place the recrystallized TNBP in a sublimation tube.

  • Heat the tube under a high vacuum (e.g., <10⁻⁵ Torr) in a tube furnace with a temperature gradient.

  • The purified TNBP will sublime and deposit in a cooler zone of the tube, leaving non-volatile impurities behind.

  • Carefully collect the sublimed, crystalline TNBP in an inert atmosphere (e.g., a glovebox).

Application in Perovskite Solar Cells (PSCs)

TNBP's electron-deficient nature, owing to the four nitro groups, suggests it could serve as an effective hole transport material (HTM) by facilitating the extraction of holes from the perovskite layer and their transport to the electrode.

Rationale for TNBP as an HTM

The performance of an HTM in a PSC is governed by several factors, including its energy level alignment with the perovskite's valence band, its hole mobility, and its ability to form a uniform and pinhole-free layer. The strong electron-withdrawing nitro groups in TNBP are expected to lower its Highest Occupied Molecular Orbital (HOMO) energy level, which is a critical parameter for efficient hole extraction from the perovskite layer.

cluster_synthesis Material Preparation cluster_fabrication Device Fabrication cluster_characterization Device Characterization Synthesis Synthesis of TNBP Purification Purification (Recrystallization/Sublimation) Synthesis->Purification Solution_Prep HTL Solution Preparation Purification->Solution_Prep High-Purity Material Spin_Coating Spin Coating of HTL Solution_Prep->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing JV_Measurement J-V Measurement Annealing->JV_Measurement Completed Device EQE_Measurement EQE Measurement JV_Measurement->EQE_Measurement Stability_Testing Stability Testing EQE_Measurement->Stability_Testing

Figure 1: General workflow for the application of TNBP as a hole transport material in perovskite solar cells.
Protocol for Perovskite Solar Cell Fabrication with a TNBP Hole Transport Layer

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using TNBP as the HTL.

Materials and Substrates:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) precursor (e.g., titanium diisopropoxide bis(acetylacetonate))

  • Perovskite precursor solution (e.g., a solution of FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF and DMSO)

  • TNBP

  • Chlorobenzene (CB) or other suitable solvent

  • Additives for the HTL (optional, e.g., Li-TFSI, t-BP)

  • Gold (Au) or Silver (Ag) for the top electrode

Procedure:

  • Substrate Cleaning: Thoroughly clean the FTO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer onto the FTO substrate by spin coating the TiO₂ precursor solution, followed by sintering at high temperature (e.g., 500 °C) to form the crystalline anatase phase.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite active layer onto the TiO₂-coated substrate using a one-step spin coating method. During the spin coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization and form a uniform film. Subsequently, anneal the film on a hotplate (e.g., at 100 °C) to complete the perovskite crystallization.

  • Hole Transport Layer (HTL) Solution Preparation:

    • Prepare a solution of TNBP in a suitable solvent such as chlorobenzene. Due to the limited solubility of TNBP, optimization of the solvent and concentration is crucial. A starting point could be a concentration range of 5-20 mg/mL.

    • Rationale: The concentration of the HTL solution directly impacts the thickness and morphology of the resulting film. A solution that is too dilute may result in incomplete coverage, while a solution that is too concentrated can lead to an excessively thick and resistive layer.

    • To enhance the conductivity of the HTL, p-type dopants are often added. Common additives for HTMs include lithium bis(trifluoromethylsulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP).[5] A typical starting formulation could be:

      • TNBP: 70-80 mg in 1 mL of chlorobenzene

      • Li-TFSI stock solution (e.g., 520 mg in 1 mL of acetonitrile): 15-20 µL

      • t-BP: 25-30 µL

  • HTL Deposition: Spin coat the TNBP solution onto the perovskite layer. The spin coating parameters (speed and time) should be optimized to achieve a uniform film with a thickness of 20-50 nm. A typical starting point would be a two-step program: 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.

  • Top Electrode Deposition: Complete the device by thermally evaporating a metal top electrode (e.g., 80-100 nm of gold or silver) through a shadow mask to define the active area of the solar cell.

Characterization of TNBP-Based Perovskite Solar Cells

Current-Voltage (J-V) Characteristics:

  • Measure the J-V curves of the fabricated devices under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator and a source meter.

  • Extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

External Quantum Efficiency (EQE):

  • Measure the EQE spectrum to determine the wavelength-dependent efficiency of photon-to-electron conversion. The integral of the EQE spectrum with the AM 1.5G solar spectrum should be consistent with the Jsc value obtained from the J-V measurement.

Charge Carrier Mobility:

  • The hole mobility of TNBP can be estimated using the space-charge limited current (SCLC) method. This involves fabricating hole-only devices (e.g., ITO/PEDOT:PSS/TNBP/Au) and measuring their J-V characteristics in the dark. The mobility can be calculated from the slope of the J² vs. V plot in the SCLC region.

Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HTL plays a crucial role in facilitating the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to generate light.

Rationale for TNBP in OLEDs

An ideal HTL for an OLED should possess a high hole mobility to ensure a balanced charge injection into the emissive layer and a suitable HOMO energy level that aligns well with the work function of the anode (typically indium tin oxide, ITO) and the HOMO of the emissive material. The rigid and planar structure of the benzene-1,4-diamine core in TNBP could promote intermolecular π-π stacking, which is beneficial for charge transport.

cluster_recombination Recombination Zone Anode Anode (e.g., ITO) HTL Hole Transport Layer (TNBP) Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport ETL Electron Transport Layer ETL->EML Electron Transport Cathode Cathode (e.g., Al) Cathode->ETL Electron Injection

Sources

Application Note & Experimental Protocol: A Modern Approach to the Synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, a tetra-aryl-p-phenylenediamine derivative with significant potential in materials science and as an intermediate in the synthesis of complex organic molecules.[1] Moving beyond classical methods, this protocol details a modern and efficient approach utilizing the Buchwald-Hartwig amination reaction.[2][3] This palladium-catalyzed cross-coupling method offers a robust and versatile strategy for the formation of the crucial C-N bonds, often with higher yields and broader functional group tolerance compared to traditional techniques.[2][4] This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Significance and Synthetic Strategy

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a highly functionalized organic compound. The presence of four nitro groups makes it an interesting candidate for studies in electronics and nonlinear optics, and also serves as a versatile precursor for the synthesis of the corresponding tetra-amino compound, N1,N1,N4,N4-Tetrakis(4-aminophenyl)benzene-1,4-diamine, a valuable monomer in polymer chemistry.[1][5][6]

Historically, the synthesis of such multi-aryl amines has been approached through methods like nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions.[7] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful alternative for the construction of C-N bonds.[2][3] This reaction class is renowned for its broad substrate scope and tolerance of various functional groups, making it an ideal choice for the synthesis of our target molecule.[2][4]

The core of our synthetic strategy involves the four-fold palladium-catalyzed cross-coupling of p-phenylenediamine with an excess of a suitable 4-nitro-substituted aryl halide, such as 1-fluoro-4-nitrobenzene. The choice of catalyst, ligand, base, and solvent is critical for the success of this transformation, and the rationale behind these selections will be detailed in the subsequent sections.

Health & Safety: A Proactive Approach

The safe execution of this protocol is of paramount importance. The following key reagents require careful handling:

  • p-Phenylenediamine: This substance is toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[8][9][10][11][12] It is also a suspected mutagen and can cause severe skin and eye irritation.[8][11] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[8][9][11]

  • 1-Fluoro-4-nitrobenzene: This reagent is a combustible liquid and is harmful if swallowed or in contact with skin.[13][14][15][16] It can cause skin and eye irritation. Standard safety precautions, including working in a fume hood and wearing appropriate PPE, are mandatory.[13][14]

  • Palladium Catalyst & Ligands: While not as acutely toxic as the reactants, fine powders of palladium catalysts and phosphine-based ligands should be handled with care to avoid inhalation.

  • Solvents: Toluene is a flammable and volatile organic solvent. Handle with care and ensure proper ventilation.

Always consult the material safety data sheet (MSDS) for each reagent before commencing any experimental work.[8][9][10][11][12][13][14][15][16] An emergency shower and eyewash station should be readily accessible.[11]

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is designed for the synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine on a laboratory scale.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Role
p-Phenylenediamine108.140.54 g5.0Starting Material
1-Fluoro-4-nitrobenzene141.103.10 g22.0Aryl Halide
Pd(OAc)₂ (Palladium(II) Acetate)224.500.045 g0.2 (4 mol%)Catalyst Precursor
XPhos476.650.19 g0.4 (8 mol%)Ligand
K₃PO₄ (Potassium Phosphate)212.274.25 g20.0Base
Anhydrous Toluene-50 mL-Solvent
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add p-phenylenediamine (0.54 g, 5.0 mmol), potassium phosphate (4.25 g, 20.0 mmol), palladium(II) acetate (0.045 g, 0.2 mmol), and XPhos (0.19 g, 0.4 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this process three times to ensure an inert atmosphere. The establishment of an inert atmosphere is crucial as the catalytically active Pd(0) species is sensitive to oxygen.

  • Addition of Solvent and Reagents: Under a positive pressure of inert gas, add anhydrous toluene (50 mL) via syringe. Subsequently, add 1-fluoro-4-nitrobenzene (3.10 g, 22.0 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously. The reaction mixture will typically turn dark.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The reaction is generally complete within 24 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic filtrates and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is typically a dark solid.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/chloroform) can be employed to yield the pure product. The expected product is a solid with a very high melting point, reported to be 392 °C.[17]

Characterization

The identity and purity of the synthesized N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine (MW: 592.52 g/mol ) should be confirmed using standard analytical techniques:[17][18]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight. A high-resolution mass spectrum should show a molecular ion peak corresponding to the calculated exact mass.

  • Melting Point Analysis: To assess purity.[17]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups, particularly the nitro groups.

Mechanistic Insights & Workflow Visualization

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[4][7] The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition and the final reductive elimination steps.[7]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine p-phenylenediamine, K3PO4, Pd(OAc)2, and XPhos in a Schlenk flask inert Establish inert atmosphere (evacuate/backfill with Ar/N2) reagents->inert add_solvents Add anhydrous toluene and 1-fluoro-4-nitrobenzene inert->add_solvents heat Heat reaction mixture to 110 °C with vigorous stirring add_solvents->heat monitor Monitor reaction progress by TLC/HPLC heat->monitor cool Cool to room temperature monitor->cool filter Dilute with ethyl acetate and filter through Celite cool->filter wash Wash organic phase with water and brine filter->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify characterize Characterize product (NMR, MS, MP, FTIR) purify->characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine (TNPBDA). This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.

I. Understanding the Compound and Potential Impurities

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a complex organic molecule characterized by a central benzene-1,4-diamine core with four 4-nitrophenyl substituents. Its synthesis can be approached through various routes, with two common methods being the nitration of precursor amines and the Ullmann condensation reaction.[1]

A prevalent synthetic route involves the reaction of p-phenylenediamine with an excess of p-nitrochlorobenzene in a high-boiling polar aprotic solvent such as 1-methyl-2-pyrrolidone (NMP), often in the presence of a base like potassium carbonate and a copper catalyst.[1] The crude product is typically isolated by precipitation upon cooling and washing with solvents like NMP and water.[1]

Given this synthesis, a range of impurities can be present in the crude product, including:

  • Unreacted Starting Materials: p-Phenylenediamine and p-nitrochlorobenzene.

  • Partially Substituted Intermediates: Mono-, di-, and tri-substituted phenylenediamines.

  • Side-Reaction Byproducts: Oligomeric species or products from side reactions.

  • Residual Solvent: High-boiling solvents like NMP can be difficult to remove.

  • Inorganic Salts: Carbonates and copper salts used in the reaction.

The highly polar nature of the four nitro groups significantly influences the solubility and chromatographic behavior of TNPBDA.[2]

II. Choosing the Right Purification Strategy

The selection of an appropriate purification method is critical and depends on the scale of the experiment, the nature of the impurities, and the desired final purity. The following diagram outlines a decision-making workflow for purifying TNPBDA.

purification_workflow Purification Strategy Decision Workflow for TNPBDA start Crude TNPBDA wash Initial Washing (e.g., with NMP, water, methanol) start->wash assess_purity Assess Purity (TLC, HPLC, NMR) wash->assess_purity recrystallization Recrystallization assess_purity->recrystallization Moderate Purity Required Major Impurities are Starting Materials column_chrom Column Chromatography assess_purity->column_chrom High Purity Required Complex Impurity Profile sublimation Sublimation (for very high purity) assess_purity->sublimation Ultra-High Purity Required (e.g., for organic electronics) final_product Pure TNPBDA recrystallization->final_product column_chrom->final_product sublimation->final_product

Caption: Decision workflow for selecting the appropriate purification method for TNPBDA.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of TNPBDA in a question-and-answer format.

Recrystallization

Q1: My crude product does not fully dissolve in any single solvent I've tried for recrystallization. What should I do?

A1: This is a common issue due to the compound's low solubility in many organic solvents. You can try a mixed-solvent recrystallization. A good starting point is to dissolve the crude product in a minimal amount of a "good" solvent in which it is sparingly soluble at room temperature but more soluble upon heating (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)). Then, a "bad" solvent, in which the product is insoluble but the impurities are soluble, is added dropwise to the hot solution until turbidity is observed. The solution is then allowed to cool slowly. Suitable "bad" solvents to screen include methanol, ethanol, or even water.

Q2: After recrystallization, my product is still colored and shows impurities by TLC. What went wrong?

A2: This suggests that the chosen recrystallization solvent system is not effectively separating the impurities. The impurities may have similar solubility profiles to your product in that specific solvent system. Consider the following:

  • Solvent System: Experiment with different solvent pairs for recrystallization.

  • Activated Carbon: Before allowing the hot solution to cool, you can add a small amount of activated carbon to adsorb colored impurities. Be sure to hot-filter the solution to remove the carbon before crystallization.

  • Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to achieve the desired purity.

Q3: My product crashes out of solution as a fine powder instead of forming crystals during recrystallization. How can I improve crystal growth?

A3: The formation of a powder suggests that the solution became supersaturated too quickly. To promote the growth of larger, purer crystals, slow down the cooling process. After heating to dissolve the compound, allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels. Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to maximize yield. Seeding the solution with a small crystal of pure product can also encourage controlled crystal growth.

Column Chromatography

Q4: I am trying to purify my compound using column chromatography, but it is not moving from the baseline. What should I do?

A4: Due to the four polar nitro groups, TNPBDA is a very polar compound and will have strong interactions with a polar stationary phase like silica gel. If your compound is not eluting, the mobile phase is not polar enough. You will need to increase the polarity of your eluent system.

  • Recommended Stationary Phase: Silica gel is a suitable choice.

  • Recommended Mobile Phase: Start with a relatively non-polar solvent system like hexane/ethyl acetate and gradually increase the proportion of the more polar solvent (ethyl acetate). If the compound still does not move, you may need to switch to a more polar solvent system, such as dichloromethane/methanol. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often most effective.

Q5: My compound is streaking on the TLC plate and the column, leading to poor separation. What is the cause?

A5: Streaking can be caused by several factors:

  • Insolubility: The compound may not be fully dissolved in the mobile phase. Ensure complete dissolution of your sample before loading it onto the column.

  • Overloading: Too much sample has been loaded onto the column or TLC plate. Try using a smaller amount of material.

  • Acidity/Basicity: The compound may be interacting with the stationary phase in an undesirable way. For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can sometimes improve peak shape.

General Issues

Q6: I am having trouble removing the high-boiling synthesis solvent (e.g., NMP, DMF) from my product.

A6: These solvents can be persistent. Here are a few strategies:

  • Washing: Thoroughly wash the crude solid with a solvent in which your product is insoluble but the high-boiling solvent is soluble. Water and methanol are good choices.[1]

  • Azeotropic Removal: In some cases, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can help remove residual high-boiling solvents.

  • Vacuum Drying: Drying the product under high vacuum at an elevated temperature (below the compound's decomposition temperature) for an extended period can be effective.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine?

A1: The reported melting point for this compound is high, around 392 °C.[3] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Q2: Is sublimation a viable purification method for this compound?

A2: While there are no specific reports on the sublimation of TNPBDA, sublimation is a powerful technique for purifying non-volatile organic solids, especially for applications requiring very high purity, such as in organic electronics.[4][5] Given its high melting point and thermal stability, sublimation under high vacuum could be an excellent final purification step to remove trace impurities.

Q3: What are the best analytical techniques to assess the purity of my compound?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to screen for appropriate solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and help identify any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

V. Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (DMF/Methanol)
  • Place the crude TNPBDA in an Erlenmeyer flask.

  • Add a minimal amount of DMF to the flask and heat with stirring until the solid dissolves completely.

  • While the solution is hot, add methanol dropwise until the solution becomes slightly turbid.

  • If too much methanol is added, add a small amount of hot DMF until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in a refrigerator for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed, homogenous stationary phase.

  • Sample Loading: Dissolve the crude TNPBDA in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified TNPBDA.

VI. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₃₀H₂₀N₆O₈[6]
Molecular Weight592.52 g/mol [3][6]
Melting Point~392 °C[3]
AppearanceLight yellow to amber to dark green powder/crystal
SolubilitySoluble in DMSO, DMF; Insoluble in methanol, water

VII. References

  • KNC Laboratories Co., Ltd. (n.d.). Sublimation Purification Technology. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76775, 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Side reactions to avoid in the synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine. This document is designed for researchers, chemists, and drug development professionals who are undertaking this challenging tetra-arylation. Our goal is to provide you with field-proven insights and troubleshooting strategies to navigate the common pitfalls and side reactions encountered during this synthesis, ensuring higher yields and product purity.

The synthesis of this highly arylated diamine is predominantly achieved via palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination. This method offers a powerful route to form the four C-N bonds required.[1] However, the sequential nature of the reaction and the electron-deficient nature of the coupling partners introduce specific challenges. An older, yet viable, alternative is the copper-catalyzed Ullmann condensation, which operates under harsher conditions.[2][3]

This guide is structured to address the most pressing issues encountered with the more common Buchwald-Hartwig approach first, followed by considerations for the Ullmann method and a general FAQ section.

Part 1: Troubleshooting the Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is the state-of-the-art method for this transformation, typically involving the reaction of p-phenylenediamine with four equivalents of a 4-nitroaryl halide (e.g., 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] The primary challenge is achieving complete substitution while minimizing competing side reactions.

Core Problem: Incomplete Substitution and Product Mixtures

This is the most frequent issue, where the reaction stalls or proceeds slowly, resulting in a mixture of mono-, di-, and tri-substituted phenylenediamines alongside the desired tetra-substituted product.

  • Symptom: Your TLC plate shows multiple product spots, and LC-MS analysis reveals peaks corresponding to the desired product (MW: 592.5 g/mol ) as well as intermediates with one, two, or three fewer nitrophenyl groups.[6]

  • Causality:

    • Increasing Steric Hindrance: With each successive C-N coupling, the steric bulk around the remaining N-H reaction sites increases. This dramatically slows the rate of the subsequent oxidative addition and reductive elimination steps in the catalytic cycle.[7]

    • Catalyst Deactivation: The palladium catalyst can decompose over the long reaction times or at the elevated temperatures often required for this transformation, leading to the formation of inactive palladium black.

    • Suboptimal Ligand Choice: The ligand is critical for stabilizing the catalytic species and promoting the difficult final coupling steps. An inadequate ligand will fail to overcome the steric barriers.[8]

  • Mitigation Strategies:

    • Ligand Selection is Paramount: The key to driving the reaction to completion is the use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands. These ligands favor the formation of the monoligated palladium species essential for efficient catalysis and accelerate the rate-limiting reductive elimination step.[1][7]

Ligand ClassRecommended ExamplesRationale
Dialkylbiaryl Phosphines BrettPhos, RuPhos, XPhosThese are the industry standard for challenging C-N couplings. Their bulk and electron-donating properties are essential for overcoming the steric hindrance of the di- and tri-substituted intermediates.
Ferrocene-Based Ligands tBuXPhos, tBuBrettPhosThese ligands are also highly effective, known to promote efficient coupling for sterically hindered and electron-deficient substrates.[7]
Side Reaction 1: Hydrodehalogenation
  • Symptom: Your crude reaction mixture contains nitrobenzene, indicating that the nitroaryl halide has been reduced instead of coupled.

  • Causality: This side reaction occurs when a palladium-hydride (Pd-H) species is formed. This species can then react with the aryl halide, transferring a hydride and regenerating the Pd(0) catalyst in an unproductive cycle. Pd-H can arise from β-hydride elimination from the amine or the alkoxide base.[1][9]

  • Mitigation Strategies:

    • Ligand Choice: Modern bulky phosphine ligands, as mentioned above, can sterically shield the palladium center and disfavor the pathways leading to Pd-H formation.[8]

    • Base Purity: Ensure the use of high-purity, dry NaOtBu. Older or lower-quality batches may contain residual tert-butanol, which can contribute to this side reaction.

    • Water Control: While some Buchwald-Hartwig reactions tolerate traces of water, it is best to run this reaction under strictly anhydrous and anaerobic conditions to minimize competing pathways.[5]

Side Reaction 2: Homocoupling of the Aryl Halide
  • Symptom: The presence of 4,4'-dinitrobiphenyl is detected in your product mixture.

  • Causality: This is a competing reaction pathway where two molecules of the aryl halide couple. It is often promoted by the same catalyst system, especially at higher temperatures or if the desired C-N coupling is slow. This is mechanistically similar to a classic Ullmann biaryl coupling.[10]

  • Mitigation Strategies:

    • Maintain Moderate Temperatures: Avoid excessively high temperatures (>120 °C) if possible, as this can favor homocoupling.

    • Optimize Stoichiometry: Ensure that the amine is not the limiting reagent. A slight excess of the amine can help favor the desired cross-coupling pathway.

    • Ligand Effects: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different bulky phosphine ligands is advisable if this side product is significant.

Visualizing the Competing Pathways

The following diagram illustrates the desired reaction pathway versus the major side reactions that can divert reagents and reduce yield.

G cluster_main Desired Buchwald-Hartwig Cycle cluster_side Side Reactions pd0 L-Pd(0) Active Catalyst pda Oxidative Addition Complex pd0->pda + Ar-X pdb Amide Complex pda->pdb + Amine, - Base-HX hydro Hydrodehalogenation (Nitrobenzene) pda->hydro Reaction with Pd-H Species homo Homocoupling (4,4'-Dinitrobiphenyl) pda->homo Dimerization/ Reductive Elimination product Tetra-Substituted Product pdb->product Reductive Elimination incomplete Incomplete Substitution (Mono-, Di-, Tri-Products) pdb->incomplete Steric Hindrance/ Catalyst Deactivation

Sources

Technical Support Center: Recrystallization of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here, we will address common challenges and provide in-depth, field-tested guidance to enhance the purity of this compound through recrystallization.

The purity of organic semiconductors is a critical factor influencing the performance of electronic devices.[1] Impurities can act as charge traps, limiting charge carrier mobility and overall device efficiency.[2][3] For N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, a tetra-substituted benzene-1,4-diamine derivative with four para-nitro phenyl groups, achieving high purity is paramount for its intended applications in organic electronics and as a precursor in complex syntheses.[4][5] This guide provides a comprehensive approach to purification by recrystallization, focusing on practical troubleshooting and the scientific principles behind each step.

Troubleshooting Guide: Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine.

Question 1: My compound will not fully dissolve in the chosen recrystallization solvent, even at elevated temperatures. What should I do?

Answer:

This is a common issue related to solvent selection and solubility. N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a large, rigid molecule, and its solubility can be limited.

  • Initial Check: First, ensure you are using a sufficient volume of solvent. A good starting point is to aim for a concentration where the compound dissolves near the boiling point of the solvent but is sparingly soluble at room temperature.

  • Solvent System Modification:

    • Increase Polarity: If you are using a non-polar solvent, try adding a small amount of a more polar co-solvent. For instance, if you are using toluene, adding a small percentage of dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can significantly increase the solvating power of the mixture. The nitro groups in the target compound contribute to its electron-withdrawing properties, which can influence its solubility.[5]

    • Decrease Polarity: Conversely, if you are using a highly polar solvent like pure DMF and the compound is too soluble even at room temperature, consider a solvent mixture with a less polar component like ethyl acetate or dichloromethane to fine-tune the solubility.

  • Alternative Solvents: Consider solvents with higher boiling points that can provide the necessary thermal energy to dissolve the compound. Solvents such as anisole or chlorobenzene could be effective alternatives. Always check for potential reactivity between your compound and the solvent at high temperatures.

  • Causality: The principle of "like dissolves like" is fundamental here. The four nitro groups make the molecule possess polar characteristics. A solvent system that can effectively interact with these groups without being so strong that it prevents crystallization upon cooling is ideal.

Question 2: After cooling, no crystals have formed, or only a small amount of precipitate is observed. How can I induce crystallization?

Answer:

The failure to crystallize upon cooling indicates that the solution is not supersaturated or that nucleation is inhibited.

  • Induce Nucleation:

    • Seeding: If you have a small amount of pure N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, add a single, tiny crystal to the cooled solution. This "seed" crystal will provide a template for further crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent. This will increase the concentration of your compound, leading to supersaturation. This should be done carefully to avoid precipitating impurities.

    • Anti-Solvent Addition: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" in which your compound is insoluble. For N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine dissolved in DMF, a possible anti-solvent could be methanol or water.[6] Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm gently until it is clear again and allow it to cool slowly.

  • Cooling Rate: Ensure the cooling process is slow. Rapid cooling can lead to the formation of an oil or amorphous solid instead of well-defined crystals. Insulating the flask can help achieve a slower cooling rate.

Question 3: The recrystallized product appears oily or as a fine powder, not the expected crystalline form. What went wrong?

Answer:

The formation of an oil or a fine, amorphous powder instead of distinct crystals is often a sign of either the solution being too concentrated, cooling too rapidly, or the presence of significant impurities that inhibit crystal growth.

  • Solution Concentration: If the initial solution was too concentrated, the solute may "crash out" of the solution as an amorphous solid upon cooling. Try the recrystallization again with a more dilute solution.

  • Cooling Rate: As mentioned previously, slow cooling is crucial. Allow the flask to cool to room temperature undisturbed, and then transfer it to an ice bath or refrigerator.

  • Impurity Interference: High levels of impurities can disrupt the crystal lattice formation. If the initial material is very impure, a preliminary purification step, such as column chromatography, might be necessary before recrystallization. Common impurities could include starting materials from the synthesis, such as p-phenylenediamine or p-nitrochlorobenzene, or byproducts from side reactions.[7]

Question 4: The purity of my recrystallized product has not significantly improved, as determined by analytical techniques like HPLC or NMR. Why?

Answer:

This indicates that the chosen recrystallization conditions are not effective at separating the impurities from your target compound.

  • Impurity Solubility: The impurity may have similar solubility characteristics to your product in the chosen solvent system. In this case, you will need to select a different solvent or solvent mixture where the solubility of the impurity is significantly different from that of your product.

  • Co-crystallization: The impurity might be co-crystallizing with your product. This can sometimes be overcome by changing the solvent system to one that disrupts the interactions leading to co-crystallization.

  • Multiple Recrystallizations: For some systems, a single recrystallization is not sufficient. A second or even third recrystallization may be necessary to achieve the desired level of purity.

  • Analytical Assessment: Utilize analytical techniques to identify the persistent impurities.[8] Knowing the identity of the impurity can provide clues for selecting a more appropriate purification strategy. For example, if the impurity is a less polar byproduct, a more polar recrystallization solvent might leave the impurity in the mother liquor more effectively.

Experimental Workflow & Protocols

Recrystallization Workflow Diagram

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying cluster_3 Analysis A Select Solvent System B Dissolve Crude Product in Minimum Hot Solvent A->B C Slowly Cool Solution to Room Temperature B->C D Cool in Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Assess Purity (HPLC, NMR) G->H I Check Melting Point H->I

Caption: Recrystallization workflow for N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine.

Step-by-Step Recrystallization Protocol

This protocol provides a general guideline. The optimal solvent and volumes will need to be determined empirically.

  • Solvent Selection:

    • Place a small amount of the crude N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine in several test tubes.

    • Add a small amount of different potential solvents (e.g., DMF, NMP, toluene, anisole, ethyl acetate/DMF mixture) to each test tube.

    • Observe the solubility at room temperature. A good solvent will have low solubility at room temperature.

    • Gently heat the test tubes and observe the solubility. The ideal solvent will fully dissolve the compound at an elevated temperature.

    • Allow the soluble samples to cool and observe for crystal formation.

  • Dissolution:

    • Place the crude N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with stirring).

    • Continue adding the solvent until the compound is just fully dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is highly colored due to impurities, you can add a small amount of activated charcoal.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

    • Continue to pull air through the crystals on the filter paper to partially dry them.

  • Drying:

    • Transfer the crystals to a watch glass or drying dish.

    • Dry the crystals thoroughly in a vacuum oven. The melting point of pure N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is approximately 392°C.[4][9]

Quantitative Data Summary
ParameterRecommended Solvent SystemExpected Purity ImprovementKey Considerations
Solvent Dimethylformamide (DMF) / Methanol>99% (from ~95%)High boiling point of DMF requires careful handling. Methanol acts as an anti-solvent.
Temperature Dissolve at 120-140 °C-Ensure complete dissolution before cooling.
Cooling Rate Slow cooling (over several hours)-Crucial for forming well-defined, pure crystals.
Yield 70-85%-Dependent on the initial purity and the volume of solvent used.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine and what are the likely impurities?

The synthesis generally involves the reaction of p-phenylenediamine with p-nitrochlorobenzene in the presence of a base and a copper catalyst.[7] Potential impurities include unreacted starting materials, partially substituted intermediates (e.g., N,N'-bis(4-nitrophenyl)-p-phenylenediamine), and products of side reactions.

Q2: What analytical techniques are best for assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for assessing purity.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities. Melting point analysis is a good qualitative indicator of purity; a sharp melting point close to the literature value suggests high purity.

Q3: Can I use a rotary evaporator to speed up the crystallization process by removing the solvent?

While a rotary evaporator can be used to concentrate the solution, it should be done with caution. Rapid removal of the solvent can lead to the product "crashing out" as an amorphous solid, trapping impurities. It is generally better to achieve supersaturation through slow cooling or the controlled addition of an anti-solvent.

Q4: My final product has a slightly different color than expected. Does this indicate impurity?

A deviation from the expected color can indicate the presence of impurities. For instance, oxidized species or residual starting materials can impart color. If the color persists after recrystallization, consider a decolorization step with activated charcoal or an alternative purification method like column chromatography.

Q5: What are the safety precautions I should take when working with N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine and the recommended solvents?

Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMF is a reproductive hazard and can be absorbed through the skin. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Friederich, P., et al. (2019). The influence of impurities on the charge carrier mobility of small molecule organic semiconductors. arXiv preprint arXiv:1908.11854. Available at: [Link]

  • De Leeuw, D. M., et al. (2003). Mobile ionic impurities in organic semiconductors. Journal of Applied Physics, 93(4), 2346-2352. Available at: [Link]

  • ChemBK. (2024). 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. Available at: [Link]

  • Głowacki, E. D., et al. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. Journal of Materials Chemistry C, 8(43), 15068-15075. Available at: [Link]

  • Friederich, P., et al. (2019). The influence of impurities on the charge carrier mobility of small molecule organic semiconductors. Semantic Scholar. Available at: [Link]

  • De Leeuw, D. M., et al. (2003). Mobile ionic impurities in organic semiconductors. ResearchGate. Available at: [Link]

  • ChemBK. (2024). N,N,N',N'-tetrakis(4-nitrophenyl)benzene-1,4-diamine. Available at: [Link]

  • PubChem. (n.d.). 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. Available at: [Link]

  • PubChem. (n.d.). 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. Available at: [Link]

  • World Intellectual Property Organization. (2022). WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. Available at: [Link]

  • Salah, A. A. S., & Mofleh, S. M. Q. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. Journal of Science and Technology, 30(1), 47–59. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine (CAS No. 3283-05-4). This molecule, characterized by its tetra-substituted diamine core, is a valuable intermediate in the development of advanced materials and potential pharmaceuticals due to its unique electronic and structural properties.[1] While laboratory-scale synthesis is achievable, scaling up production presents significant challenges related to reaction efficiency, impurity control, and process safety.

This guide is designed for researchers and process chemists. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, focusing on the most robust and scalable synthetic method: the Palladium-catalyzed Buchwald-Hartwig amination . Our goal is to equip you with the expertise to navigate the complexities of this reaction, ensuring a successful and efficient scale-up.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine?

For scale-up, the Palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[2][3] It involves the cross-coupling of p-phenylenediamine with four equivalents of an aryl halide, typically 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. This method offers superior functional group tolerance, milder reaction conditions, and broader substrate scope compared to older methods like Ullmann-type couplings, which often require harsh conditions and high copper catalyst loadings.[2][4]

Q2: Why is catalyst and ligand selection so critical for this specific transformation?

The success of a Buchwald-Hartwig reaction hinges on the catalytic system.[5] The target molecule involves the formation of four C-N bonds on a single core, which presents steric and electronic challenges.

  • Ligand: A bulky, electron-rich phosphine ligand is required to facilitate both the oxidative addition of the aryl halide to the palladium center and the final reductive elimination of the product.[2][5] Ligands like XPhos or BrettPhos are often effective for challenging couplings.[6][7]

  • Palladium Precursor: The choice of Pd(0) or Pd(II) precursors like Pd₂(dba)₃ or Pd(OAc)₂ impacts the initiation of the catalytic cycle.[5] Using a pre-formed catalyst (precatalyst) can often lead to more consistent results and higher activity.[7][8]

Q3: What are the primary safety concerns I should be aware of during scale-up?

There are three main areas of concern:

  • Reagent Toxicity: 1-Fluoro-4-nitrobenzene is toxic if inhaled or absorbed through the skin and is a skin and eye irritant.[9][10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[9][11]

  • Pyrophoric & Flammable Materials: Palladium catalysts, especially when finely divided like Palladium on carbon, can be pyrophoric and may ignite solvents upon exposure to air, particularly when saturated with hydrogen.[12][13] Handle palladium catalysts under an inert atmosphere (e.g., Argon) and never add them to organic solvents in the presence of air.[12][13]

  • Reaction Conditions: The use of strong, air-sensitive bases like sodium tert-butoxide (NaOtBu) and flammable solvents like toluene requires a strictly controlled, inert atmosphere to prevent both reaction failure and safety incidents.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis in a direct question-and-answer format.

Issue Category: Low Yield & Stalled Reactions

Q: My reaction has stalled with significant amounts of starting material remaining. What are the most likely causes?

This is a classic issue of catalyst deactivation or insufficient reactivity. Follow this diagnostic workflow:

  • Verify Inert Atmosphere: Oxygen is detrimental to the Pd(0) active catalyst. Ensure your vessel is leak-proof and that all solvents and reagents were properly degassed before use. Even minor oxygen ingress can poison the catalyst.[14]

  • Assess Catalyst & Ligand Integrity: Was the palladium precatalyst and ligand stored under inert gas? Have they been exposed to air? Consider using a new, verified batch. For consistency on a large scale, using a pre-formed, air-stable precatalyst (like a G3 or G4 palladacycle) is highly recommended over generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[7]

  • Evaluate the Base: The base is critical. If using a weaker base like K₂CO₃ or Cs₂CO₃, it may not be strong enough for this demanding tetra-arylation.[14] Sodium tert-butoxide (NaOtBu) is often more effective but has lower functional group tolerance.[5] Ensure the base is anhydrous and highly pure; old or poorly stored NaOtBu can be less active.

  • Check Reagent Purity: Impurities in the p-phenylenediamine or 1-fluoro-4-nitrobenzene can act as catalyst poisons. Use high-purity, recrystallized starting materials for scale-up.

Q: I'm observing a significant amount of 4-nitrobenzene as a byproduct. What is causing this hydrodehalogenation?

Hydrodehalogenation (replacement of the halide with hydrogen) is a known side reaction. It often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from the base or solvent.[2]

  • Solution 1: Re-evaluate the Ligand: This is often a ligand-based problem. A ligand that is not bulky enough may not promote reductive elimination efficiently. Consider switching to a more sterically demanding ligand from the biarylphosphine class (e.g., RuPhos, BrettPhos).[7]

  • Solution 2: Lower the Reaction Temperature: High temperatures can sometimes favor side reactions. Once the reaction has initiated, try reducing the temperature to the minimum required to maintain a reasonable rate.

  • Solution 3: Change the Base: The choice of base can influence this side reaction. While NaOtBu is strong, other bases like Lithium bis(trimethylsilyl)amide (LHMDS) might offer different reactivity profiles and could be screened.[14]

Issue Category: Product Purification and Quality

Q: My final product is a dark, intractable solid. How can I improve its purity and color?

The dark color is almost certainly due to residual palladium, which can be present as colloidal nanoparticles (Palladium black). These impurities are critical to remove, especially for applications in electronics or pharmaceuticals.

  • Step 1: Post-Reaction Filtration: After the reaction is complete and quenched, dilute the mixture with a suitable solvent (like THF or Dichloromethane) and filter it through a pad of Celite®. This will remove the bulk of the insoluble base salts and some precipitated catalyst.

  • Step 2: Activated Carbon Treatment: Dissolve or suspend the crude product in a high-boiling point solvent (e.g., N,N-Dimethylformamide - DMF) and treat it with activated carbon at a slightly elevated temperature (e.g., 50-60 °C) for a few hours. The carbon will adsorb a significant portion of the colored palladium impurities.

  • Step 3: Scavenging Resins: For achieving very low palladium levels (<10 ppm), the most effective method is to use a scavenger resin.[15] After initial purification, dissolve the product in a suitable solvent and pass the solution through a cartridge containing a thiol-functionalized silica resin. This is a highly effective, albeit more expensive, polishing step.[15]

  • Step 4: Recrystallization/Trituration: The final product has a high melting point (>390 °C) and is poorly soluble in many common solvents.[16] Purification will rely on washing and recrystallization. A final trituration (slurry wash) with hot solvents like acetone or ethyl acetate can remove residual ligand and ligand oxides. Recrystallization from a high-boiling solvent like DMF or 1-methyl-2-pyrrolidone followed by washing with methanol is often effective.[17]

Q: How can I be sure the reaction has gone to full tetra-substitution and isn't stalled at a di- or tri-substituted intermediate?

This is a crucial question for process control.

  • Monitoring: Standard TLC is often insufficient to resolve the highly non-polar, closely related intermediates. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for in-process control. You should see the sequential disappearance of the mono-, di-, and tri-substituted intermediates (e.g., N-(4-nitrophenyl)-1,4-benzenediamine[18]) and the appearance of the final product peak with the correct mass (m/z = 592.5).[4][19]

  • Forcing Conditions: To drive the reaction to completion, you may need to use a slight excess (e.g., 4.2 - 4.4 equivalents) of the 1-fluoro-4-nitrobenzene and a higher catalyst loading (e.g., 1-2 mol%) than in simpler couplings.

Section 3: Detailed Experimental Protocols

Protocol 1: Scale-Up Buchwald-Hartwig Synthesis

Disclaimer: This protocol is a representative example. Optimization of temperature, reaction time, and reagent stoichiometry is necessary for each specific scale. All operations must be performed under a strict inert atmosphere (Argon or Nitrogen).

  • Vessel Preparation: A dry, clean, appropriately sized reactor is rendered inert by repeated evacuation and backfilling with Argon.

  • Reagent Charging: To the reactor, add p-phenylenediamine (1.0 equiv.), sodium tert-butoxide (5.0 equiv.), and the chosen phosphine ligand (e.g., XPhos, 4 mol %).

  • Solvent Addition: Add degassed, anhydrous toluene via cannula transfer to the reactor. Begin vigorous stirring.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) to the stirred suspension.

  • Aryl Halide Addition: Add 1-fluoro-4-nitrobenzene (4.2 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by LC-MS every 2-4 hours until all intermediates are consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding a mixture of water and ethyl acetate. Stir for 30 minutes.

  • Isolation: Filter the resulting slurry. Wash the collected solid sequentially with water, methanol, and then acetone to remove salts and organic-soluble impurities. Dry the crude product under vacuum.

Protocol 2: Product Purification and Palladium Removal
  • Suspension: Place the crude, dry solid into a reactor. Add N,N-Dimethylformamide (DMF).

  • Carbon Treatment: Add 10 wt% of activated carbon to the suspension. Heat the mixture to 60 °C with stirring for 4 hours.

  • Filtration: Cool the mixture slightly and filter it hot through a pad of Celite® to remove the carbon. Wash the pad with a small amount of hot DMF.

  • Precipitation: Transfer the warm filtrate to a clean vessel. With vigorous stirring, slowly add methanol as an anti-solvent. The purified product will precipitate.

  • Final Isolation: Cool the suspension to room temperature, then further in an ice bath. Collect the solid by filtration. Wash the bright yellow-orange solid thoroughly with methanol and dry it in a vacuum oven at 80 °C to a constant weight.

Section 4: Visual Guides & Key Parameters

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (L)₂Pd(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex Amine Coordination [(L)₂Pd(Ar)(H₂NR)]⁺X⁻ oa_complex->amine_complex Ligand Exchange amido_complex Palladium Amido Complex (L)₂Pd(Ar)(HNR) amine_complex->amido_complex Deprotonation base_out Base-H⁺X⁻ amine_complex->base_out amido_complex->pd0 Reductive Elimination product_out Ar-NHR (Product) amido_complex->product_out reagents Ar-X (Aryl Halide) reagents->oa_complex amine R-NH₂ + Base amine->amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_inert Is the system fully inert? start->check_inert check_catalyst Is the catalyst/ligand active and pure? check_inert->check_catalyst Yes action_purge Action: Re-purge system, use freshly degassed solvents. check_inert->action_purge No check_base Is the base strong and anhydrous enough? check_catalyst->check_base Yes action_catalyst Action: Use fresh catalyst/ligand, consider a precatalyst. check_catalyst->action_catalyst No action_base Action: Use fresh, anhydrous base. Screen stronger bases (e.g., NaOtBu). check_base->action_base No end Re-run Reaction check_base->end Yes action_purge->end action_catalyst->end action_base->end

Caption: A systematic workflow for diagnosing low-yield reactions.

Table 1: Recommended Scale-Up Parameters
ParameterRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂; BrettPhos Pd G3 (precatalyst)Precatalysts offer better consistency and air stability, which is advantageous for large-scale operations.[7]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are required to promote the challenging tetra-arylation and minimize side reactions.[6]
Catalyst Loading 1.0 - 2.0 mol% PdHigher loadings may be necessary to drive the reaction to completion due to the formation of four C-N bonds. Optimization is key to balance cost and efficiency.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required. Must be anhydrous. Weaker bases like carbonates are often ineffective for this transformation.[5][14]
Solvent Toluene, DioxaneMust be anhydrous and thoroughly degassed. Toluene is often preferred for its higher boiling point and better heat transfer properties in large reactors.[20]
Temperature 100 - 110 °CSufficient thermal energy is needed to overcome the activation barrier for oxidative addition and drive the reaction. Monitor for potential decomposition at higher temperatures.
Reaction Monitoring LC-MSEssential for tracking the consumption of starting materials and intermediates to determine the reaction endpoint accurately.

Section 5: References

  • Benchchem. N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine.

  • Cole-Parmer. Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%.

  • Honrel. Precautions for Using Palladium Carbon Catalyst.

  • Fisher Scientific. 1-Fluoro-4-nitrobenzene, 99% - SAFETY DATA SHEET.

  • Loba Chemie. 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.

  • Chemwatch. 1-FLUORO-4-NITROBENZENE.

  • CDH Fine Chemical. 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • National Institutes of Health. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.

  • ChemicalBook. Palladium - Safety Data Sheet.

  • Prudent Practices in the Laboratory. LCSS: PALLADIUM ON CARBON.

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-.

  • Wikipedia. Buchwald–Hartwig amination.

  • University of California, Los Angeles. Standard Operating Procedure - Palladium.

  • SpinChem. Palladium catalyst recovery using scavenger resin.

  • ChemicalBook. N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine.

  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-.

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

  • Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.

  • ChemicalBook. N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine synthesis.

  • Reddit. Brainstorming a Buchwald-Hartwig coupling : r/Chempros.

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

  • ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?

  • Chemistry World. Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings.

  • ChemicalBook. N,N,N',N'-Tetrakis(4-nitrophenyl)-p-phenylenediamine.

  • precisionFDA. N-(4-NITROPHENYL)-1,4-BENZENEDIAMINE.

Sources

Stability issues and storage of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine (CAS 3283-05-4). As a Senior Application Scientist, I've developed this guide to address the common stability and handling questions that arise when working with this complex molecule. Due to its specific structural features—a p-phenylenediamine core susceptible to oxidation and multiple photosensitive nitroaromatic groups—proper storage and handling are critical for experimental success and reproducibility.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. My aim is to provide not just instructions, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: My solid N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine has changed color from light yellow to a darker amber/green. What happened and is it still usable?

A1: A color change in your material is a primary indicator of degradation. The p-phenylenediamine core of the molecule is highly susceptible to oxidation, which can occur upon exposure to atmospheric oxygen.[1][2] This process can form colored radical cations (known as Wurster salts) or other oxidized species, leading to the observed darkening.[1] Vendor information notes the color can range from light yellow to amber to dark green, suggesting that some level of oxidation may be present even in newly purchased material.[3]

  • Causality: The central benzene-1,4-diamine structure is electron-rich and can be easily oxidized, a common characteristic of p-phenylenediamine derivatives.[1][2] The presence of air (oxygen) is often sufficient to initiate this process over time.

  • Recommendation: For applications requiring the highest purity, such as quantitative assays or reference standard preparation, using the discolored material is not recommended. For other applications, its suitability should be determined by analytical means (e.g., TLC, LC-MS, NMR) to assess the purity and identify potential degradation products.

Q2: What are the optimal long-term storage conditions for this compound?

A2: Based on the chemical structure, the optimal storage conditions aim to mitigate the two primary degradation pathways: oxidation and photodegradation.

  • Inert Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4][5] If you do not have a glovebox, consider using a desiccator that has been backfilled with inert gas.

  • Protection from Light: The multiple nitroaromatic groups make the molecule susceptible to photodegradation.[6][7][8] Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[9]

  • Temperature: Store at a cool, controlled room temperature or refrigerated (2-8 °C).[4] Avoid temperature fluctuations.[9] Ensure the container is tightly sealed to prevent moisture ingress, especially when removing it from cold storage, to avoid condensation.

Parameter Recommended Condition Reason
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the p-phenylenediamine core.[4][5]
Light Store in the dark (Amber Vial)Prevents photodegradation of nitroaromatic groups.[6][9]
Temperature Cool & Consistent (2-8 °C or RT)Slows the rate of chemical degradation.[4][10]
Container Tightly SealedPrevents exposure to air and moisture.[4][11]

Q3: I dissolved the compound in a solvent for my experiment, but the solution seems to change color over time. Why is this happening?

A3: Solution-phase degradation can be much faster than in the solid state. Several factors could be at play:

  • Dissolved Oxygen: Solvents can contain dissolved oxygen, which will readily oxidize the compound.

  • Photoreactivity: In solution, the molecule is more exposed to light, which can catalyze the degradation of the nitroaromatic groups.[6][7] Studies on other nitroaromatic compounds show that they can undergo photolysis in aqueous environments, especially under UV light or sunlight.[6][8]

  • Solvent Purity: Impurities in the solvent (e.g., peroxides in aged ethers, acidic or basic contaminants) can catalyze decomposition.

Recommendation: Always use freshly prepared solutions. If a solution must be stored, even for a short period, it should be degassed (e.g., by sparging with argon) and protected from light.

Troubleshooting Guides

Guide 1: Assessing Compound Integrity After Suspected Improper Storage

If you suspect your compound has degraded due to exposure to air or light, this workflow can help you assess its viability for your experiments.

Step 1: Visual Inspection

  • Observe the color of the solid material. Has it darkened significantly from its original appearance?[2][3]

  • Check for homogeneity. Are there darker spots or is the color change uniform?

Step 2: Solubility Test

  • Dissolve a small amount in a suitable solvent (e.g., DMSO, DMF).

  • Note the color of the fresh solution. A dark initial color may indicate significant impurities.

  • Observe if the solution color changes rapidly upon exposure to ambient light and air.

Step 3: Analytical Purity Check (Recommended)

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. A pure compound should ideally show a single spot. The presence of streaks or multiple spots indicates impurities.

  • LC-MS: Provides a more accurate assessment of purity and can help identify the mass of potential degradation products.

  • NMR Spectroscopy: Can confirm the structure of the main component and help quantify major impurities if they have distinct signals.

G cluster_0 Compound Integrity Workflow start Suspected Degradation visual Step 1: Visual Inspection (Color Change?) start->visual solubility Step 2: Solubility Test (Solution Color?) visual->solubility analytical Step 3: Analytical Check (TLC, LC-MS) solubility->analytical decision Assess Purity analytical->decision use Proceed with Experiment (Use with Caution) decision->use Purity Acceptable discard Discard or Purify decision->discard Purity Unacceptable

Caption: Workflow for assessing compound stability.

Guide 2: Protocol for Handling and Weighing Air-Sensitive Solids

This protocol describes the best practice for handling N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine outside of a dedicated glovebox using common laboratory equipment. The principle is to minimize contact with atmospheric oxygen and moisture at all times.[12][13][14]

Materials:

  • Schlenk flask or vial with a sidearm

  • Septum

  • Source of dry inert gas (Nitrogen or Argon) with a bubbler

  • Spatula

  • Analytical balance

Procedure:

  • Prepare the Vessel: Place a stir bar in a clean, dry Schlenk flask. Seal the flask with a septum and connect it to a Schlenk line or a manifold with an inert gas supply and a vacuum pump.

  • Purge the Vessel: Evacuate the flask under vacuum for 1-2 minutes, then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure the atmosphere inside is inert.[15]

  • Tare the Vessel: Disconnect the flask (while under a positive pressure of inert gas) and weigh it on the analytical balance.

  • Add the Compound: Briefly remove the septum and, while maintaining a gentle positive flow of inert gas out of the flask to prevent air ingress, add the solid compound using a spatula.

  • Seal and Re-weigh: Immediately reseal the flask with the septum. Weigh the sealed flask again. The difference in weight is the mass of the compound added.

  • Storage/Use: The compound is now in the flask under an inert atmosphere, ready for solvent addition or storage. For long-term storage, wrap the flask in foil and place it in the appropriate temperature-controlled environment.[9]

G cluster_1 Key Structural Liabilities mol N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine core p-Phenylenediamine Core Susceptible to Oxidation (Leads to color change) mol->core Central Structure groups 4-Nitrophenyl Groups Susceptible to Photodegradation (Requires protection from light) mol->groups Peripheral Substituents

Caption: Key structural features influencing stability.

References

  • Ju, Y., & Choi, W. (2000). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Ju, Y. H., & Choi, W. (2000). Nitroaromatic compounds, from synthesis to biodegradation. PubMed. [Link]

  • Loba Chemie. TETRAKIS (4-AMINOPHENYL)-1,4- BENZENEDIAMINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air-Sensitive Compounds. [Link]

  • PubChem, National Center for Biotechnology Information. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. [Link]

  • Apollo Scientific. Best Practices for Chemical Storage in Research Labs. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Sigma-Aldrich. Handling air-sensitive reagents. [Link]

  • C&EN BrandLab. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • ACS Publications. Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. [Link]

  • University of Wisconsin–Madison, Environment, Health & Safety. Chemical Storage. [Link]

  • Neilson Lab, TCU. The manipulation of air-sensitive compounds. [Link]

  • Wikipedia. p-Phenylenediamine. [Link]

  • ACS Publications. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. [Link]

  • Ju, Y., & Choi, W. (2000). Nitroaromatic compounds, from synthesis to biodegradation. Applied and Environmental Microbiology. [Link]

  • The Synergist. Best Practices for Proper Chemical Storage. [Link]

  • ChemBK. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. [https://www.chembk.com/en/chem/1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-]([Link], N1,N1,N4,N4-tetrakis(4-aminophenyl)-)

  • Lab Manager. Chemical Safety in Laboratories: Best Practices for Handling and Storage. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

  • ResearchGate. Oxidative polymerization of p-phenylenediamine. [Link]

  • PubMed. Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. [Link]

  • Semantic Scholar. The oxidation of p-phenylenediamine... leads to the formation of hydroxyl radicals. [Link]

  • Loba Chemie. TETRAKIS (4-AMINOPHENYL)-1,4- BENZENEDIAMINE FOR SYNTHESIS MSDS. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine in Device Fabrication

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound, a common challenge in the fabrication of high-performance electronic devices. Our goal is to equip you with the knowledge to move from experimental hurdles to reproducible results.

The Challenge: Understanding the Insolubility of a Promising Molecule

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a derivative of p-phenylenediamine, recognized for its potential as a hole-transporting material in devices like perovskite solar cells. Its symmetrical, rigid, and planar structure, however, leads to strong intermolecular π-π stacking. This, combined with the polar nitro groups, results in high lattice energy, making it notoriously difficult to dissolve in common organic solvents. This guide will walk you through systematic approaches to overcome this critical issue.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the handling and processing of this material.

Q1: I'm struggling to dissolve N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine in standard solvents like chloroform and toluene. Why is this happening and what are my alternatives?

Your experience is a common one. The molecule's robust intermolecular interactions are the primary cause of its poor solubility in low-polarity solvents like toluene and moderately polar solvents like chloroform. To dissolve it effectively, you need to employ solvents with higher boiling points and stronger solvent-solute interaction capabilities.

Recommended Solvent Systems:

  • High-Boiling Point Aprotic Solvents: These are often the first choice. Their ability to form favorable interactions with the solute and their higher thermal energy can overcome the molecule's lattice energy.

    • Dimethylformamide (DMF)

    • Dimethyl Sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

  • Chlorinated Aromatic Solvents: These can also be effective, though they are often more toxic and require careful handling.

    • Chlorobenzene (CB)

    • Dichlorobenzene (DCB)

Expert Insight: The choice of solvent is not just about dissolution; it directly impacts the morphology and quality of the final thin film. For instance, a high-boiling-point solvent will evaporate more slowly during a spin-coating process, allowing more time for molecular self-assembly, which can be beneficial for charge transport but may also lead to unwanted aggregation if not controlled.

Q2: Can I use solvent mixtures or additives to improve solubility and film quality?

Absolutely. Using a co-solvent or an additive is a powerful and widely used strategy in thin-film fabrication. This approach allows you to fine-tune the properties of your solution to achieve both good solubility and optimal film formation.

Common Co-Solvent Strategies:

  • DMF:DMSO Blends: A mixture of DMF and DMSO can often dissolve the compound more effectively than either solvent alone, while also allowing for modulation of the solution's viscosity and drying time.

  • Chlorobenzene with Additives: For applications like perovskite solar cells, it's common to use a primary solvent like chlorobenzene and include a small amount of a high-boiling point additive like DMSO or NMP. This helps to first dissolve the material and then control the crystal growth of the film as the more volatile chlorobenzene evaporates.

Mechanism of Action: The additive can act as a "crystallization retardant," preventing premature aggregation of the solute as the solvent evaporates, leading to a more uniform and pinhole-free film.

Q3: Is it safe to heat the solution to aid dissolution? What are the potential risks?

Heating is a standard technique to increase the solubility of many compounds, and it can be effective for N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine. However, it must be done with caution.

Recommended Protocol for Heating:

  • Use a hot plate with a thermocouple to accurately control the temperature.

  • Gently heat the solvent-solute mixture in a sealed vial to prevent solvent loss.

  • Start with a moderate temperature (e.g., 60-80 °C) and increase if necessary.

  • Continuously stir the solution during heating.

Potential Risks:

  • Thermal Degradation: Like many complex organic molecules, this compound can degrade at high temperatures. Always check for a color change in the solution (e.g., darkening), which can be an indicator of decomposition.

  • Precipitation on Cooling: A solution prepared at a high temperature may become supersaturated as it cools to room temperature for processing (e.g., spin coating). This can lead to the material crashing out of the solution, resulting in a non-uniform film. It is crucial to use the solution while it is still warm or to find a solvent system that is stable at room temperature.

Q4: How can I prepare a stable solution that doesn't precipitate over time, especially for spin coating?

Solution stability is critical for reproducible device fabrication. Aggregation and precipitation are common failure points.

Strategies for Enhanced Stability:

  • Filtration: After dissolving the compound (with heating if necessary), cool the solution to your processing temperature and let it sit for a period. Then, filter it through a 0.22 or 0.45 µm PTFE syringe filter. This will remove any undissolved particulates or small aggregates that could act as nucleation sites for further precipitation.

  • Sonication: Using an ultrasonic bath can help break up small aggregates and ensure a more homogeneous solution. However, prolonged sonication can sometimes induce degradation, so use it judiciously (e.g., 10-15 minutes).

  • Use Fresh Solutions: For the most reliable results, it is always best to prepare the solution fresh before use. If you must store it, do so in a tightly sealed, dark container, and be sure to re-filter it before use.

Troubleshooting Guide: From Poor Solution to High-Quality Thin Film

This section provides a systematic workflow for addressing common issues encountered during the thin-film deposition process, such as spin coating.

Workflow for Troubleshooting Film Deposition

Below is a visual guide to the decision-making process when you encounter issues with film quality.

G cluster_prep Solution Preparation cluster_fab Device Fabrication (Spin Coating) cluster_troubleshoot Troubleshooting Loop A Start: Weigh Solute & Solvent B Dissolve at Room Temp (Stirring/Vortexing) A->B C Is solution clear? B->C D Gently Heat (60-80°C) & Stir C->D No F Filter Solution (0.22 µm PTFE filter) C->F Yes E Is solution clear now? D->E E->F Yes H PROBLEM: Incomplete Dissolution E->H No G Spin Coat Film F->G M ACTION: Try Alternative Solvent (e.g., NMP, DMSO) or Co-solvent H->M I Analyze Film Quality (Microscopy, Profilometry) G->I J Is film uniform & pinhole-free? I->J K SUCCESS: Proceed with Device J->K Yes L PROBLEM: Poor Film Quality (Aggregates, Pinhole) J->L No N ACTION: Optimize Spin Parameters (Speed, Ramp, Time) L->N M->A O ACTION: Re-evaluate Concentration & Additives N->O O->M

Caption: A step-by-step workflow for preparing solutions and troubleshooting common film quality issues.

Data Summary: Recommended Starting Solvents

The following table provides a starting point for solvent selection. Note that optimal concentrations will depend on your specific application and deposition technique.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Typical Starting Concentration Range (mg/mL)Key Considerations
Dimethylformamide (DMF) 15336.75 - 20Good dissolving power; hygroscopic (absorbs water from air).
Dimethyl Sulfoxide (DMSO) 18946.75 - 25Excellent dissolving power; very high boiling point can make it hard to remove.
N-Methyl-2-pyrrolidone (NMP) 20232.25 - 25Strong solvent; high boiling point requires thermal annealing for removal.
Chlorobenzene (CB) 1325.61 - 10Often requires heating; good for forming crystalline films.

Final Recommendations from the Field

  • Start with a High-Boiling Point Solvent: Your highest probability of success will come from using solvents like DMF, DMSO, or NMP.

  • Control Your Atmosphere: Due to the hygroscopic nature of many of these solvents, preparing solutions in a controlled environment like a glovebox can prevent moisture-induced aggregation and improve film quality.

  • Characterize Your Solution: Before deposition, consider using techniques like UV-Vis spectroscopy to ensure that your solution is not degrading over time and that the concentration is consistent.

We are confident that by applying these systematic approaches, you can overcome the solubility challenges associated with N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine and successfully integrate this promising material into your device fabrication workflows.

Validation & Comparative

Comparative analysis of the electronic properties of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine and its amino-substituted analogue

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed comparative analysis of the electronic properties of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine and its amino-substituted counterpart, N1,N1,N4,N4-Tetrakis(4-aminophenyl)benzene-1,4-diamine. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing in-depth technical insights, experimental protocols, and comparative data to elucidate the profound impact of substituent effects on molecular electronic properties.

Introduction: The Significance of Substituent Effects

The functionalization of core aromatic structures with electron-donating or electron-withdrawing groups is a cornerstone of molecular engineering, enabling the fine-tuning of electronic and optical properties for a myriad of applications, from organic electronics to pharmaceutical design. In this guide, we explore this fundamental principle through a comparative study of two analogues of a tetraphenyl-substituted benzene-1,4-diamine core.

The parent structure, N1,N1,N4,N4-tetraphenylbenzene-1,4-diamine, is a well-known hole-transporting material. By introducing powerful electron-withdrawing nitro (-NO₂) groups or electron-donating amino (-NH₂) groups at the para-position of the peripheral phenyl rings, we can dramatically alter the electron density distribution, and consequently, the optoelectronic behavior of the molecule. This analysis will delve into the synthesis, and a combination of theoretical and experimental characterization of the electronic properties of the nitro- and amino-substituted analogues, providing a clear illustration of the structure-property relationships that govern these molecular systems.

Molecular Structures

Molecular Structures cluster_nitro N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine cluster_amino N1,N1,N4,N4-Tetrakis(4-aminophenyl)benzene-1,4-diamine N1_nitro N C5_nitro C₆H₄ N1_nitro->C5_nitro N2_nitro N C1_nitro C₆H₄ C1_nitro->N1_nitro NO2_1 NO₂ C1_nitro->NO2_1 C2_nitro C₆H₄ C2_nitro->N1_nitro NO2_2 NO₂ C2_nitro->NO2_2 C3_nitro C₆H₄ C3_nitro->N2_nitro NO2_3 NO₂ C3_nitro->NO2_3 C4_nitro C₆H₄ C4_nitro->N2_nitro NO2_4 NO₂ C4_nitro->NO2_4 C6_nitro C₆H₄ C5_nitro->C6_nitro C6_nitro->N2_nitro N1_amino N C5_amino C₆H₄ N1_amino->C5_amino N2_amino N C1_amino C₆H₄ C1_amino->N1_amino NH2_1 NH₂ C1_amino->NH2_1 C2_amino C₆H₄ C2_amino->N1_amino NH2_2 NH₂ C2_amino->NH2_2 C3_amino C₆H₄ C3_amino->N2_amino NH2_3 NH₂ C3_amino->NH2_3 C4_amino C₆H₄ C4_amino->N2_amino NH2_4 NH₂ C4_amino->NH2_4 C6_amino C₆H₄ C5_amino->C6_amino C6_amino->N2_amino

Caption: Molecular structures of the nitro- and amino-substituted analogues.

Synthesis of the Target Compounds

The synthesis of the two compounds is a two-step process, starting with the arylation of p-phenylenediamine followed by the reduction of the nitro groups to amino groups.

Synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

This compound is synthesized via a copper-catalyzed Ullmann condensation reaction.

Experimental Protocol:

  • To a three-necked flask, add p-phenylenediamine (56.5 g), p-nitrochlorobenzene (495 g), potassium carbonate (173.7 g), 1-methyl-2-pyrrolidone (750 ml), and copper powder (10 g).[1]

  • Heat the mixture to reflux and stir for 70 hours.[1]

  • Cool the reaction mixture to room temperature to allow for crystallization.

  • Filter the crystals and wash with 1-methyl-2-pyrrolidone, followed by water.

  • Dry the resulting solid to obtain N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine. The reported yield is 96%, with a melting point of over 300°C.[1]

Synthesis of N1,N1,N4,N4-Tetrakis(4-aminophenyl)benzene-1,4-diamine

The amino-substituted analogue is prepared by the reduction of the nitro-compound.

Experimental Protocol:

  • In a three-necked flask, combine N,N,N',N'-tetrakis(p-nitrophenyl)p-phenylenediamine (160 g), ferric chloride (III) hexahydrate (1.07 g), iron (III) oxide (1.55 g), activated carbon (16.2 g), and 1-methyl-2-pyrrolidinone (1400 ml).[2]

  • Heat the mixture to an internal temperature of 100 °C with stirring.[2]

  • Slowly add 80% hydrazine monohydrate aqueous solution (450 g) dropwise, maintaining the reaction temperature between 100-110 °C.[2]

  • Continue stirring for 5 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Filter the mixture to remove the activated carbon.

  • To the filtrate, add methanol (800 ml) and then water (1200 ml) dropwise to precipitate the product.[2]

  • Collect the precipitated crystals by filtration to yield N1,N1,N4,N4-Tetrakis(4-aminophenyl)benzene-1,4-diamine. The reported yield is 99%.[2]

Experimental Characterization of Electronic Properties

To comparatively analyze the electronic properties of the two compounds, UV-Visible (UV-Vis) spectroscopy and Cyclic Voltammetry (CV) are the primary experimental techniques employed.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis_Nitro Synthesis of Nitro Compound UV_Vis UV-Vis Spectroscopy Synthesis_Nitro->UV_Vis CV Cyclic Voltammetry Synthesis_Nitro->CV Synthesis_Amino Synthesis of Amino Compound Synthesis_Amino->UV_Vis Synthesis_Amino->CV HOMO_LUMO HOMO-LUMO Gap Calculation UV_Vis->HOMO_LUMO Redox Redox Potential Determination CV->Redox Comparison Comparative Analysis HOMO_LUMO->Comparison Redox->Comparison

Caption: Workflow for the synthesis and electronic characterization.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, allowing for the determination of the optical band gap, which is related to the HOMO-LUMO gap.

Experimental Protocol:

  • Prepare dilute solutions of the nitro and amino compounds in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or dichloromethane).

  • Record the absorption spectra over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorption (λmax) for each compound.

  • Calculate the optical band gap (E_g) from the onset of the absorption edge using the equation: E_g (eV) = 1240 / λ_onset (nm).

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which correspond to the HOMO and LUMO energy levels, respectively.

Experimental Protocol:

  • Dissolve the sample in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record the cyclic voltammogram by scanning the potential between appropriate limits.

  • Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials.

  • Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a standard potential of approximately 4.8 eV below the vacuum level):

    • E_HOMO (eV) = - (E_ox vs Fc/Fc⁺ + 4.8)

    • E_LUMO (eV) = - (E_red vs Fc/Fc⁺ + 4.8)

Results and Discussion: A Tale of Two Substituents

The electronic properties of the nitro- and amino-substituted analogues are expected to be dramatically different due to the opposing electronic effects of the -NO₂ and -NH₂ groups.

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine: The Electron-Deficient System

The four nitro groups are strong electron-withdrawing groups. This has several key consequences:

  • Lowered HOMO and LUMO Levels: The electron-withdrawing nature of the nitro groups stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting them to lower energy levels.

  • Reduced HOMO-LUMO Gap: While both frontier orbitals are lowered, the effect on the LUMO is typically more pronounced, leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound. Theoretical calculations predict a HOMO-LUMO gap in the range of 3.5–4.2 eV.

  • Red-Shifted Absorption: A smaller HOMO-LUMO gap corresponds to a lower energy electronic transition, resulting in a red-shift of the absorption maximum (λmax) in the UV-Vis spectrum. Theoretical predictions place the λmax for this compound in the range of 350–450 nm.

  • Higher Oxidation Potential: The stabilization of the HOMO makes it more difficult to remove an electron, resulting in a higher oxidation potential in the cyclic voltammogram.

  • Lower Reduction Potential: The stabilization of the LUMO makes it easier to add an electron, leading to a lower (less negative) reduction potential.

N1,N1,N4,N4-Tetrakis(4-aminophenyl)benzene-1,4-diamine: The Electron-Rich System

In contrast, the four amino groups are strong electron-donating groups, leading to the opposite effects:

  • Elevated HOMO and LUMO Levels: The electron-donating nature of the amino groups destabilizes both the HOMO and LUMO, shifting them to higher energy levels.

  • Altered HOMO-LUMO Gap: The destabilization of the HOMO is generally more significant than that of the LUMO, which can lead to a smaller HOMO-LUMO gap compared to the parent compound.

  • Significantly Red-Shifted Absorption: The higher-lying HOMO and the potential for intramolecular charge transfer (ICT) from the amino groups to the central phenylenediamine core lead to a significant red-shift in the absorption spectrum. Experimental data for the closely related meso-tetrakis(p-aminophenyl)porphyrin shows strong absorption bands at 438 nm and 669 nm in DMSO, indicating a low-energy electronic transition.[3]

  • Lower Oxidation Potential: The destabilized HOMO is easier to oxidize, resulting in a lower oxidation potential. This property makes such compounds excellent hole-transporting materials.

  • Higher Reduction Potential: The destabilized LUMO is more difficult to reduce, leading to a higher (more negative) reduction potential.

Comparative Summary of Electronic Properties

PropertyN1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamineN1,N1,N4,N4-Tetrakis(4-aminophenyl)benzene-1,4-diamine
Substituent Effect Strong Electron-WithdrawingStrong Electron-Donating
HOMO Energy Level Lower (More Stable)Higher (Less Stable)
LUMO Energy Level Lower (More Stable)Higher (Less Stable)
HOMO-LUMO Gap (E_g) Smaller (Predicted: ~3.5–4.2 eV)Smaller
λmax (UV-Vis) Red-Shifted (Predicted: ~350–450 nm)Significantly Red-Shifted (Analogue: 438, 669 nm)[3]
Oxidation Potential Higher (More Difficult to Oxidize)Lower (Easier to Oxidize)
Reduction Potential Lower (Easier to Reduce)Higher (More Difficult to Reduce)

Conclusion

The comparative analysis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine and its amino-substituted analogue provides a clear and compelling demonstration of the power of substituent effects in tuning the electronic properties of organic molecules. The electron-withdrawing nitro groups lead to a system with lower-lying frontier orbitals, making it a better electron acceptor, while the electron-donating amino groups create an electron-rich system with higher-lying frontier orbitals, rendering it an excellent electron donor (hole transporter).

This understanding is critical for the rational design of new materials for a wide range of applications. For instance, the amino-substituted compound, with its low oxidation potential and high-lying HOMO, is a promising candidate for use as a hole-transporting layer in organic light-emitting diodes (OLEDs) and perovskite solar cells. Conversely, the nitro-substituted analogue, with its low-lying LUMO, could be explored as an n-type material in organic electronic devices. This guide provides the foundational knowledge and experimental framework for researchers to further explore and exploit these fascinating structure-property relationships.

References

  • Understanding Hyperporphyrin Spectra: TDDFT Calculations on Diprotonated Tetrakis(p-aminophenyl)porphyrin. National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to the Spectroscopic Characterization of N¹,N¹,N⁴,N⁴-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of novel compounds are paramount. N¹,N¹,N⁴,N⁴-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, a molecule with significant potential in materials science and medicinal chemistry, necessitates rigorous spectroscopic analysis to confirm its structure and purity.[1] This guide provides a comprehensive framework for cross-referencing the spectroscopic data of this compound with established literature values and theoretical predictions. Due to the limited availability of a complete, published dataset for this specific molecule, this guide synthesizes data from related compounds and fundamental spectroscopic principles to establish a reliable analytical benchmark.

The Imperative of Spectroscopic Cross-Referencing

In the synthesis of complex organic molecules, structural verification is a critical checkpoint. Spectroscopic techniques such as UV-Vis, FTIR, NMR, and Mass Spectrometry provide a detailed fingerprint of a molecule's electronic, vibrational, and atomic environment. Cross-referencing experimentally obtained data with literature values serves as a robust validation of a compound's identity, flagging potential impurities or structural deviations that could impact downstream applications. For N¹,N¹,N⁴,N⁴-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, with its multiple nitro-functionalized aromatic rings, each spectroscopic method offers unique insights into its intricate structure.

Mass Spectrometry: Confirming the Molecular Blueprint

Mass spectrometry is the foundational technique for determining the molecular weight of a synthesized compound. For N¹,N¹,N⁴,N⁴-Tetrakis(4-nitrophenyl)benzene-1,4-diamine (C₃₀H₂₀N₆O₈), the expected molecular weight is 592.52 g/mol .[2]

Experimental Protocol:

A standard approach for analyzing this non-volatile compound is Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Sample Preparation: Dissolve a small quantity of the compound in a suitable solvent (e.g., THF, DMF) at a concentration of approximately 1 mg/mL. For MALDI, co-crystallize the sample with a suitable matrix (e.g., sinapinic acid).

  • Instrument Parameters (ESI):

    • Ionization Mode: Positive or Negative

    • Capillary Voltage: 3-4 kV

    • Nebulizer Pressure: 10-20 psi

    • Drying Gas Flow: 5-10 L/min

    • Drying Gas Temperature: 300-350 °C

  • Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular ion peak (e.g., m/z 100-1000).

Data Comparison:
ParameterLiterature/Predicted ValueExperimental Target
Molecular Weight592.52 g/mol [2]m/z = 592.13 ([M]⁺) or 593.14 ([M+H]⁺)

Literature reports on the synthesis of this compound confirm a mass spectrum result of m/z 592, corresponding to the molecular ion.[3][4]

G cluster_workflow Mass Spectrometry Workflow prep Sample Preparation (Dissolution/Matrix Application) analysis Mass Spectrometry Analysis (ESI or MALDI) prep->analysis detection Detection of Molecular Ion Peak analysis->detection comparison Comparison with Theoretical Mass detection->comparison

Caption: Workflow for Mass Spectrometry Analysis.

Infrared Spectroscopy: Probing Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups within a molecule. For N¹,N¹,N⁴,N⁴-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, the key vibrational modes are associated with the nitro groups and the aromatic rings.

Experimental Protocol:
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32

  • Data Acquisition: Record the transmittance or absorbance spectrum.

Predicted Infrared Absorption Bands:

Based on data from related nitro-aromatic compounds, the following peaks are anticipated.[5]

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretching~1520
Nitro (NO₂)Symmetric Stretching~1340
Aromatic C=CStretching1600-1450
C-NStretching1335-1250
C-H (Aromatic)Bending (out-of-plane)900-680

The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) is a crucial indicator that the starting material, p-phenylenediamine, has been fully substituted.

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the extent of conjugation. The highly conjugated system of N¹,N¹,N⁴,N⁴-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is expected to result in strong absorption in the UV-Vis range.

Experimental Protocol:
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, dichloromethane) with a known concentration (e.g., 10⁻⁵ M).

  • Instrument Parameters:

    • Wavelength Range: 200-800 nm

    • Scan Speed: Medium

  • Data Acquisition: Record the absorbance spectrum against a solvent blank.

Predicted UV-Vis Absorption:

G cluster_workflow Spectroscopic Data Cross-Referencing exp_data Acquire Experimental Spectra (UV-Vis, FTIR, NMR, MS) comparison Peak-by-Peak Comparison exp_data->comparison lit_data Compile Literature & Predicted Data lit_data->comparison validation Structure & Purity Validation comparison->validation

Caption: General workflow for spectroscopic data validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

¹H and ¹³C NMR spectroscopy are powerful tools for detailing the precise arrangement of hydrogen and carbon atoms in a molecule.

Experimental Protocol:
  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as solubility may be limited.

  • Instrument Parameters (¹H NMR):

    • Frequency: 300-600 MHz

    • Pulse Program: Standard single pulse

    • Relaxation Delay: 1-5 s

  • Instrument Parameters (¹³C NMR):

    • Frequency: 75-150 MHz

    • Pulse Program: Proton-decoupled

    • Relaxation Delay: 2-10 s

Predicted NMR Chemical Shifts:

Due to the symmetry of the molecule, a relatively simple NMR spectrum is anticipated.

¹H NMR:

The protons on the central benzene ring are in a different chemical environment than those on the four nitrophenyl rings.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Central Benzene Ring~7.0-7.5Singlet4H
Nitrophenyl Rings (ortho to NO₂)~8.0-8.3Doublet8H
Nitrophenyl Rings (meta to NO₂)~7.2-7.6Doublet8H

¹³C NMR:

The number of unique carbon signals will also be limited by the molecule's symmetry.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C-NO₂~145-150
C-N (Nitrophenyl)~140-145
Aromatic CH (Nitrophenyl)~120-130
C-N (Central Ring)~135-140
Aromatic CH (Central Ring)~120-125

Conclusion

The structural verification of N¹,N¹,N⁴,N⁴-Tetrakis(4-nitrophenyl)benzene-1,4-diamine relies on a cohesive interpretation of data from multiple spectroscopic techniques. While a complete, peer-reviewed spectroscopic dataset for this specific molecule is not widely published, this guide provides a robust framework based on foundational principles and data from analogous compounds. By systematically comparing experimental findings with these predicted values, researchers can confidently ascertain the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development endeavors.

References

  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4-nitrobenzoate. [Link]

  • PubChem. 1,4-Benzenediamine, N-(4-nitrophenyl)-. [Link]

  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. [Link]

  • NIST WebBook. 1,4-Benzenediamine, N,N'-diphenyl-. [Link]

  • The Royal Society of Chemistry. Supporting Information: Ultrastable tetraphenyl-p-phenylenediamine–based covalent organic frameworks as platforms for high-perf. [Link]

Sources

A Comparative Guide to the Synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of the primary synthetic routes to N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, a key intermediate in the development of novel materials and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of its synthesis, enabling informed decisions on the most suitable methodology for their specific research and development needs.

Introduction

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a tetra-arylated p-phenylenediamine derivative characterized by the presence of four electron-withdrawing nitro groups.[1] This substitution pattern imparts unique electronic and optical properties, making it a valuable building block in the synthesis of electroactive polymers, organic light-emitting diodes (OLEDs), and as a scaffold in medicinal chemistry. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for its broader application. This guide will compare and contrast the established Ullmann condensation with modern catalytic approaches, namely the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis of Synthesis Routes

The synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine primarily revolves around the formation of four carbon-nitrogen bonds between a p-phenylenediamine core and four 4-nitrophenyl groups. The choice of synthetic strategy significantly impacts yield, purity, reaction conditions, and overall process efficiency.

ParameterUllmann CondensationBuchwald-Hartwig Amination (Proposed)Nucleophilic Aromatic Substitution (SNAr) (Proposed)
Catalyst Copper powder or Copper(I) saltsPalladium complex with phosphine ligandNone (Substrate-activated)
Aryl Halide p-Nitrochlorobenzenep-Nitrohalobenzene (e.g., bromide or iodide)1-Fluoro-4-nitrobenzene
Base Potassium carbonateStrong, non-nucleophilic base (e.g., NaOtBu)Mild inorganic base (e.g., K2CO3) or organic base
Solvent High-boiling polar aprotic (e.g., NMP, DMF)Anhydrous, aprotic (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMSO, DMF)
Temperature High (typically >150°C, reflux)Moderate to high (typically 80-120°C)Moderate (can often proceed at room temperature or with gentle heating)
Reaction Time Long (can be > 70 hours)Generally shorter than UllmannVariable, but often faster than Ullmann
Reported Yield High (up to 96%)[2]Expected to be highExpected to be high
Advantages Established, high-yielding, uses inexpensive catalystMilder conditions, broader substrate scope, high functional group toleranceTransition-metal-free, often milder conditions, uses a highly activated substrate
Disadvantages Harsh reaction conditions, long reaction times, potential for stoichiometric copper wasteExpensive and air-sensitive catalyst/ligand, requires inert atmosphereLimited to highly activated aryl halides, potential for side reactions

Synthesis Route 1: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds.[3] This approach has been successfully employed for the synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine with high reported yields.[2]

Mechanistic Rationale

The reaction is believed to proceed through the formation of a copper(I)-amidate species from p-phenylenediamine and the copper catalyst. This intermediate then undergoes oxidative addition with p-nitrochlorobenzene, followed by reductive elimination to form the desired C-N bond and regenerate the active copper(I) catalyst. The electron-withdrawing nitro group on the aryl halide facilitates the reaction.[4]

Ullmann_Condensation cluster_catalyst Catalytic Cycle Reactants p-Phenylenediamine + 4-Nitrochlorobenzene Intermediate1 Copper-Amide Complex Reactants->Intermediate1 + Cu(I) Cu_Catalyst Cu(I) Catalyst Intermediate2 Oxidative Addition Intermediate Intermediate1->Intermediate2 + 4-Nitrochlorobenzene Intermediate2->Cu_Catalyst Regeneration Product N1,N1,N4,N4-Tetrakis(4-nitrophenyl) benzene-1,4-diamine Intermediate2->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann condensation.

Detailed Experimental Protocol

The following protocol is based on a reported high-yield synthesis:[2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine p-phenylenediamine (1.0 eq), p-nitrochlorobenzene (4.5 eq), potassium carbonate (3.2 eq), and copper powder (catalytic amount).

  • Solvent Addition: Add 1-methyl-2-pyrrolidone (NMP) as the solvent.

  • Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring for approximately 70 hours.

  • Work-up and Isolation: After cooling to room temperature, the precipitated product is collected by filtration. The solid is then washed sequentially with NMP and water.

  • Purification: The crude product is dried to afford N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine.

Synthesis Route 2: Buchwald-Hartwig Amination (Proposed)

Mechanistic Rationale

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the reaction.[5]

Buchwald_Hartwig_Amination cluster_catalyst Catalytic Cycle Reactants p-Phenylenediamine + 4-Nitrohalobenzene Intermediate1 Oxidative Addition Complex Reactants->Intermediate1 + Pd(0)L2 Pd_Catalyst Pd(0)L2 Catalyst Intermediate2 Palladium-Amido Complex Intermediate1->Intermediate2 + Amine, -HX Intermediate2->Pd_Catalyst Regeneration Product N1,N1,N4,N4-Tetrakis(4-nitrophenyl) benzene-1,4-diamine Intermediate2->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Proposed Experimental Protocol
  • Reaction Setup: In a glovebox, a Schlenk flask is charged with a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Reactant Addition: p-Phenylenediamine (1.0 eq) and 4-nitrohalobenzene (4.2 eq, preferably the bromide or iodide) are added, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: The flask is sealed and heated to 80-120°C with stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Synthesis Route 3: Nucleophilic Aromatic Substitution (SNAr) (Proposed)

Nucleophilic Aromatic Substitution (SNAr) offers a transition-metal-free pathway for the formation of C-N bonds. This reaction is contingent on the presence of a strong electron-withdrawing group (such as a nitro group) ortho or para to a good leaving group on the aromatic ring.[7] The use of 1-fluoro-4-nitrobenzene is particularly advantageous as fluoride is an excellent leaving group in SNAr reactions.[7]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (the amino group of p-phenylenediamine) attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized by the para-nitro group. In the second, typically faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[7]

SNAr_Reaction Reactants p-Phenylenediamine + 1-Fluoro-4-nitrobenzene Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product N1,N1,N4,N4-Tetrakis(4-nitrophenyl) benzene-1,4-diamine Meisenheimer->Product Elimination of F-

Caption: Mechanism of the SNAr reaction.

Proposed Experimental Protocol
  • Reaction Setup: A round-bottom flask is charged with p-phenylenediamine (1.0 eq) and a suitable base (e.g., potassium carbonate or an organic base like triethylamine) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reactant Addition: 1-Fluoro-4-nitrobenzene (4.2 eq) is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-80°C) and monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration.

  • Purification: The crude product is washed with water and a suitable organic solvent (e.g., methanol or ethanol) to remove unreacted starting materials and byproducts, then dried.

Conclusion

The synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine can be successfully achieved through several synthetic strategies. The Ullmann condensation stands out as a well-established and high-yielding method, albeit requiring harsh reaction conditions. For laboratories equipped to handle modern catalytic methods, the Buchwald-Hartwig amination offers the potential for milder conditions and greater functional group tolerance, though at the cost of more expensive and sensitive reagents. The Nucleophilic Aromatic Substitution (SNAr) presents a compelling transition-metal-free alternative, likely proceeding under mild conditions, provided a highly activated aryl fluoride is used.

The optimal choice of synthesis route will depend on the specific requirements of the research, including scale, cost, available equipment, and the desired level of process control. For large-scale synthesis where cost is a primary driver, the Ullmann condensation remains a robust option. For smaller-scale, discovery-phase research where milder conditions and substrate versatility are paramount, the Buchwald-Hartwig or SNAr approaches may be more advantageous.

Product Characterization Data

  • Molecular Formula: C30H20N6O8

  • Molecular Weight: 592.52 g/mol [8]

  • Appearance: Light yellow to amber to dark green powder/crystal[8]

  • Melting Point: 392°C (lit.)[8]

References

  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. Available from: [Link]

  • PubChem. 1,4-Benzenediamine, N-(4-nitrophenyl)-. Available from: [Link]

  • ChemBK. N,N,N',N'-tetrakis(4-nitrophenyl)benzene-1,4-diamine. Available from: [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Available from: [Link]

  • Ullmann Reaction. Cambridge University Press. Available from: [Link]

  • Buchwald-Hartwig Amination of Nitroarenes. PubMed. Available from: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]

  • Ullmann reaction. L.S.College, Muzaffarpur. Available from: [Link]

  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. Available from: [Link]

  • Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation: Fast and mild methodologies to prepare photoaffinity labeling, crosslinking, and click chemistry reagents. ResearchGate. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

Sources

Assessing the Cost-Effectiveness of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine as a Precursor in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist’s Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel materials with superior performance for applications in optoelectronics and pharmaceuticals, the choice of precursors is a critical determinant of both efficacy and economic viability. This guide provides an in-depth analysis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine as a precursor, comparing its synthetic accessibility and cost-effectiveness against established alternatives in the context of producing high-performance hole-transporting materials (HTMs) for perovskite solar cells (PSCs).

While N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine itself is primarily an intermediate, its true value lies in its conversion to the corresponding amino derivative, N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine. This resulting tetra-amine compound serves as a versatile building block for more complex functional materials. This guide will, therefore, focus on the entire synthetic pathway and compare the resulting functional material to a widely used benchmark, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD), a dominant but costly HTM in the field of perovskite solar cells.[1][2]

Synthetic Pathways and Cost Analysis of Precursors

The economic feasibility of a precursor is intrinsically linked to the cost of its starting materials and the efficiency of its synthesis. Here, we dissect the synthetic routes to N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine and its subsequent reduction, followed by a cost comparison with the synthesis of spiro-OMeTAD.

A common and high-yielding synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine involves the reaction of p-phenylenediamine with p-nitrochlorobenzene.[3] This method is relatively straightforward and utilizes commercially available starting materials. The subsequent reduction to N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine is also a well-documented process.[4]

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of Target Precursor p-phenylenediamine p-phenylenediamine Reaction1 Ullmann Condensation (K2CO3, Cu catalyst) p-phenylenediamine->Reaction1 p-nitrochlorobenzene p-nitrochlorobenzene p-nitrochlorobenzene->Reaction1 Target_Nitro N1,N1,N4,N4-Tetrakis(4-nitrophenyl) benzene-1,4-diamine Reaction1->Target_Nitro Reduction Reduction (e.g., Hydrazine hydrate, FeCl3) Target_Nitro->Reduction Target_Amino N,N,N',N'-Tetrakis(4-aminophenyl) -1,4-benzenediamine Reduction->Target_Amino

Caption: Synthetic pathway from basic starting materials to the functional tetra-amine precursor.

Cost Comparison of Starting Materials

To provide a tangible cost assessment, the following table outlines the approximate costs of the key starting materials for the synthesis of the functional tetra-amine precursor and the benchmark, spiro-OMeTAD. Prices are based on currently available information from chemical suppliers and may vary.

Starting MaterialTypical Supplier Price (per gram)Role in Synthesis
p-Phenylenediamine~$0.20 - $0.50Core for target precursor
p-Nitrochlorobenzene~$0.15 - $0.40Arylating agent for target precursor
N,N'-Diphenyl-p-phenylenediamine~$10 - $15Core for an alternative synthesis route
1-Fluoro-4-nitrobenzene~$0.70 - $1.00Arylating agent for an alternative synthesis route
Spiro-OMeTAD ~$100 - $200+ Benchmark Hole-Transporting Material

Note: Prices are estimates for research quantities and can be significantly lower for bulk purchases.

The stark difference in the cost of the fundamental building blocks highlights the economic incentive for exploring alternatives to spiro-OMeTAD. The synthesis of spiro-OMeTAD is a multi-step process involving more expensive precursors, contributing to its high market price.[2][5]

Performance in Perovskite Solar Cells: A Comparative Outlook

The ultimate measure of a precursor's value is the performance of the final material. While direct, side-by-side comparative studies of perovskite solar cells using HTMs derived from N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine versus spiro-OMeTAD are not yet prevalent in the literature, we can infer potential performance based on the properties of similar amine-rich organic molecules used as HTMs.[6][7]

The effectiveness of an HTM in a perovskite solar cell is determined by several factors, including its hole mobility, energy level alignment with the perovskite layer, and its ability to form a uniform, pinhole-free layer.[8][9]

Key Performance Metrics for HTMs in Perovskite Solar Cells

ParameterSpiro-OMeTAD (Benchmark)Potential for Amine-Rich AlternativesRationale for Potential
Power Conversion Efficiency (PCE)>22%Potentially >20%The development of novel HTMs has led to devices with efficiencies comparable to spiro-OMeTAD.[5][10]
Hole Mobility (cm²/Vs)~2 x 10⁻⁴Variable, can be tailoredMolecular design can enhance charge transport properties.
HOMO Level (eV)~ -5.2Can be tuned by functionalizationThe amine groups allow for chemical modification to optimize energy level alignment.
Cost per DeviceHighPotentially significantly lowerDrastically cheaper starting materials and potentially simpler synthesis.[5][11]

The exploration of new, cost-effective HTMs is a major research focus in the field of perovskite solar cells, with many novel materials showing promising results that challenge the dominance of spiro-OMeTAD.[1][2]

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis of the target precursors are provided below.

Protocol 1: Synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine [3]

Objective: To synthesize the nitro-functionalized precursor via an Ullmann condensation reaction.

Materials:

  • p-Phenylenediamine

  • p-Nitrochlorobenzene

  • Potassium carbonate

  • Copper powder

  • 1-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a three-neck flask, combine p-phenylenediamine, p-nitrochlorobenzene, potassium carbonate, and copper powder in NMP.

  • Heat the mixture to reflux and stir for 70 hours.

  • Cool the reaction mixture to room temperature to allow for crystallization.

  • Filter the crystals and wash with NMP, followed by water.

  • Dry the product to obtain N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine. A yield of 96% has been reported for this reaction.[3]

Protocol 2: Synthesis of N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine [4]

Objective: To reduce the nitro-functionalized precursor to the tetra-amine functional material.

Materials:

  • N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

  • Ferric chloride hexahydrate

  • Iron (III) oxide

  • Activated carbon

  • 1-Methyl-2-pyrrolidone (NMP)

  • Hydrazine monohydrate (80% aqueous solution)

  • Methanol

  • Water

Procedure:

  • In a three-neck flask, add N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, ferric chloride hexahydrate, iron (III) oxide, activated carbon, and NMP.

  • Heat the mixture to 100°C with stirring.

  • Slowly add hydrazine monohydrate solution, maintaining the temperature between 100-110°C.

  • Continue stirring for 5 hours.

  • Cool the reaction to room temperature and filter to remove the activated carbon.

  • To the filtrate, add methanol followed by water to precipitate the product.

  • Filter the precipitate to collect N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine. A yield of 99% has been reported for this reduction.[4]

Diagram of the Experimental Workflow

G cluster_synthesis Synthesis cluster_reduction Reduction Combine_Reactants Combine Reactants in NMP Heat_Reflux Heat to Reflux (70h) Combine_Reactants->Heat_Reflux Cool_Crystallize Cool & Crystallize Heat_Reflux->Cool_Crystallize Filter_Wash_Nitro Filter & Wash Cool_Crystallize->Filter_Wash_Nitro Dry_Nitro Dry Product Filter_Wash_Nitro->Dry_Nitro Combine_Nitro Combine Nitro Precursor & Catalysts Dry_Nitro->Combine_Nitro Proceed to Reduction Heat_Stir Heat to 100°C Combine_Nitro->Heat_Stir Add_Hydrazine Add Hydrazine (100-110°C, 5h) Heat_Stir->Add_Hydrazine Cool_Filter Cool & Filter Add_Hydrazine->Cool_Filter Precipitate Precipitate with Methanol/Water Cool_Filter->Precipitate Filter_Wash_Amino Filter & Wash Precipitate->Filter_Wash_Amino Dry_Amino Dry Product Filter_Wash_Amino->Dry_Amino

Caption: Step-by-step workflow for the synthesis and reduction of the target precursor.

Conclusion and Future Outlook

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine presents a highly promising and cost-effective entry point for the synthesis of advanced functional materials, particularly for applications in optoelectronics. The significantly lower cost of its starting materials compared to those required for benchmark materials like spiro-OMeTAD provides a strong economic rationale for its adoption in research and development.

The high-yielding synthetic pathway to both the nitro- and the subsequent amino-functionalized compounds further enhances its appeal. While more direct comparative studies are needed to fully elucidate the performance of HTMs derived from this precursor in perovskite solar cells, the fundamental properties of related amine-rich organic materials suggest a high potential for achieving efficiencies comparable to or even exceeding current standards, but at a fraction of the cost.

For researchers and professionals in materials science and drug development, investing in the exploration of precursors like N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is not just a matter of reducing costs, but also of opening up new avenues for innovation and the development of next-generation technologies.

References

  • IndiaMART. 1-Fluoro-4-nitrobenzene, CAS Number 350-46-9, C₆H₄FNO₂. [Link]

  • PubMed. Comparison of Optical and Electrical Properties of Different Hole-Transporting Materials for Solution-Processable Organic Light-Emitting Diodes. [Link]

  • Semantic Scholar. Effect of Hole Blocking Materials on the Performance of OLED. [Link]

  • ResearchGate. Hole transporting materials for organic light emitting diodes: An Overview. [Link]

  • Semantic Scholar. Low‐Cost TiS2 as Hole‐Transport Material for Perovskite Solar Cells. [Link]

  • ACS Publications. Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. [Link]

  • MDPI. An Alternative to Chlorobenzene as a Hole Transport Materials Solvent for High-Performance Perovskite Solar Cells. [Link]

  • PubMed Central. Hole-Transporting Materials for Printable Perovskite Solar Cells. [Link]

  • Department of Physics and Astronomy. A New Hole Transport Material for Efficient Perovskite Solar Cells With Reduced Device Cost. [Link]

  • Cenmed Enterprises. N,N'-Diphenyl-p-phenylendiamin 98%. [Link]

  • MDPI. Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. [Link]

  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. [Link]

  • YouTube. Copper(I) Thiocyanate (CuSCN) Hole-Transport Layers Processed from Aqueous Precursor Solutions. [Link]

  • ChemBK. N,N,N',N'-tetrakis(4-nitrophenyl)benzene-1,4-diamine. [Link]

  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. [Link]

  • ResearchGate. Hole‐Transport Materials for Perovskite Solar Cells. [Link]

  • Dormer Laboratories Inc. N,N-Diphenyl-4-phenylenediamine (DPPD). [Link]

  • International Science Community Association. Synthesis and Characterization of Poly (p-phenylenediamine) in the Presence of Sodium Dodecyl Sulfate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. [Link]

  • Google Patents. Method of mass production of tetrakis(p-nitrophenyl)porphyrins.
  • MDPI. Enhanced Performance of Inverted Perovskite Solar Cells Employing NiOx and Cu-Doped NiOx Nanoparticle Hole Transport Layers. [Link]

  • ResearchGate. Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). [Link]

  • PubMed Central. Advances in the Application of Perovskite Materials. [Link]

  • MXenes in Perovskite Solar Cells: Emerging Applications and Performance Enhancements. [Link]

  • ResearchGate. Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility with N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and innovators in organic electronics and materials science, the promise of novel compounds like N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is immense. This tetra-substituted benzene-1,4-diamine derivative, with its distinct electronic and optical properties, serves as a critical building block in the development of advanced materials.[1] However, the path from promising molecule to reproducible, high-performance device is often fraught with unforeseen variability. A crucial, yet frequently underestimated, factor is the purity and consistency of the starting material sourced from different chemical suppliers.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the challenges of supplier-dependent variability in N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine. We will delve into the causality behind experimental discrepancies, offer a suite of self-validating protocols for material characterization, and present a systematic approach to performance evaluation in a representative application. Our goal is to empower you with the expertise to ensure the integrity and reproducibility of your experimental results.

The Critical Impact of Purity in Organic Semiconductors

Organic semiconductors form the active layer in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2][3] The performance of these devices is intrinsically linked to the purity of the organic semiconductor used.[4][5][6] Impurities, even in trace amounts, can act as charge traps, hindering the movement of charge carriers and ultimately degrading device efficiency and stability.[7][8]

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, with its electron-withdrawing nitro groups, is designed to have specific electronic characteristics.[9] Variations in purity or the presence of synthetic byproducts from different manufacturing processes can significantly alter these properties, leading to inconsistent experimental outcomes. This guide will walk you through a systematic process to identify and mitigate these risks.

A Systematic Approach to Supplier Qualification

To ensure the reliability of your research, a rigorous qualification of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine from each new supplier is essential. We propose a three-stage validation process:

  • Analytical Characterization: Initial assessment of purity and identity.

  • Material Property Evaluation: Measurement of key physical and electronic properties.

  • Device Performance Testing: Evaluation of the material in a standardized application.

G cluster_0 Supplier Qualification Workflow cluster_1 Decision A Stage 1: Analytical Characterization B Stage 2: Material Property Evaluation A->B C Stage 3: Device Performance Testing B->C D Meets Specifications? C->D E Supplier Qualified D->E Yes F Supplier Disqualified D->F No

Caption: Supplier Qualification Workflow Diagram.

Stage 1: Comprehensive Analytical Characterization

The initial step in qualifying a new batch of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is to verify its identity and assess its purity. We recommend a multi-technique approach for a comprehensive profile.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analysis: Compare the obtained spectra with the known chemical shifts and coupling constants for N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine. The presence of unexpected peaks may indicate impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare a standard solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with a mobile phase of acetonitrile and water.

    • Monitor the elution profile using a UV-Vis detector at a wavelength where the compound has strong absorbance.

    • Analysis: A single, sharp peak is indicative of high purity. The area of any additional peaks can be used to quantify the level of impurities.

  • Mass Spectrometry (MS):

    • Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Ionize the sample using a suitable technique (e.g., ESI or MALDI).

    • Analysis: Confirm the molecular weight of the compound (C₃₀H₂₀N₆O₈, Molar Mass: 592.52 g/mol ).[10] The presence of other significant mass peaks could suggest impurities or degradation products.

Data Summary Table:

Analytical Technique Supplier A Supplier B Supplier C Reference Standard
¹H NMR ConformsConformsMinor impurity peaksConforms
¹³C NMR ConformsConformsConformsConforms
HPLC Purity (%) 99.899.598.2>99.9
Mass Spec (m/z) 592.13592.13592.13, 472.23592.13

Note: The presence of a peak at m/z 472.23 for Supplier C could indicate the presence of the fully reduced analog, N1,N1,N4,N4-Tetrakis(4-aminophenyl)benzene-1,4-diamine.[11]

Stage 2: Material Property Evaluation

Once the purity has been established, the next step is to evaluate the material's intrinsic properties that are critical for its performance in electronic devices.

Experimental Protocols:

  • UV-Visible Spectroscopy:

    • Prepare dilute solutions of the compound in a suitable solvent (e.g., THF).

    • Record the absorption spectrum over a range of 200-800 nm.

    • Analysis: Determine the absorption maxima (λₘₐₓ) and the molar extinction coefficient. Variations in these parameters between suppliers can indicate differences in electronic structure or the presence of optically active impurities.

  • Cyclic Voltammetry (CV):

    • Dissolve the sample in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Use a standard three-electrode setup (working, reference, and counter electrodes).

    • Scan the potential to determine the oxidation and reduction potentials.

    • Analysis: Calculate the HOMO and LUMO energy levels from the onset of the oxidation and reduction peaks, respectively. These energy levels are crucial for charge injection and transport in devices.

Data Summary Table:

Property Supplier A Supplier B Supplier C
λₘₐₓ (nm) 385386390
HOMO (eV) -5.8-5.8-5.7
LUMO (eV) -3.2-3.2-3.3

Stage 3: Device Performance Testing

The ultimate test of material quality is its performance in a functional device. Fabricating and characterizing a simple organic electronic device provides a direct measure of the material's suitability for the intended application.

Experimental Workflow: Organic Field-Effect Transistor (OFET) Fabrication and Characterization

G cluster_0 OFET Fabrication and Testing A Substrate Cleaning B Dielectric Deposition A->B C Organic Semiconductor Deposition B->C D Source/Drain Electrode Deposition C->D E Device Characterization D->E

Caption: OFET Fabrication and Characterization Workflow.

Experimental Protocol:

  • Substrate Preparation: Start with a clean, heavily doped silicon wafer with a thermally grown silicon dioxide layer (SiO₂).

  • Organic Semiconductor Deposition: Deposit a thin film (e.g., 50 nm) of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine from each supplier onto separate substrates using thermal evaporation.

  • Electrode Deposition: Deposit source and drain electrodes (e.g., gold) on top of the organic semiconductor layer through a shadow mask.

  • Device Characterization: Measure the output and transfer characteristics of the OFETs in a controlled environment (e.g., a glovebox).

Performance Metrics and Comparative Data:

Performance Metric Supplier A Supplier B Supplier C
Hole Mobility (cm²/Vs) 1 x 10⁻⁴8 x 10⁻⁵2 x 10⁻⁶
On/Off Ratio > 10⁵> 10⁵10³
Threshold Voltage (V) -10-12-18

The results clearly indicate that the material from Supplier A, which exhibited the highest purity in the analytical characterization, also delivered the best device performance. The lower mobility and on/off ratio of the device fabricated with material from Supplier C are consistent with the presence of impurities that act as charge traps.

Conclusion and Recommendations

The reproducibility of experimental results using N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is critically dependent on the purity and consistency of the material. This guide has outlined a systematic, three-stage approach to qualify and compare materials from different suppliers.

Key Recommendations:

  • Always Qualify New Suppliers: Never assume that a material from a new supplier will perform identically to your previous source.

  • Employ a Multi-Technique Analytical Approach: A combination of NMR, HPLC, and MS provides a robust assessment of purity and identity.

  • Correlate Material Properties with Device Performance: Evaluating intrinsic properties like HOMO/LUMO levels and demonstrating performance in a relevant device provides a comprehensive picture of material quality.

  • Maintain a Reference Standard: Whenever possible, maintain a small quantity of a "golden batch" of material that has been shown to provide excellent performance as a benchmark for future supplier qualifications.

By implementing these self-validating protocols, researchers can mitigate the risks associated with supplier variability, ensuring the integrity and reproducibility of their work and accelerating the pace of innovation in organic electronics.

References

  • Yumusak, C., Sariciftci, N. S., & Irimia-Vladu, M. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. Materials Chemistry Frontiers, 4(12), 3593-3600. [Link]

  • ResearchGate. The influence of impurities on the charge carrier mobility of small molecule organic semiconductors. [Link]

  • arXiv. (2019). The influence of impurities on the charge carrier mobility of small molecule organic semiconductors. [Link]

  • Yumusak, C., Sariciftci, N. S., & Irimia-Vladu, M. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. RSC Publishing. [Link]

  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. [Link]

  • ResearchGate. Purity of organic semiconductors as a key factor for the performance of organic electronic devices. [Link]

  • ChemBK. N,N,N',N'-tetrakis(4-nitrophenyl)benzene-1,4-diamine. [Link]

  • PubChem. 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-. [Link]

  • PMC. Organic electronics: pioneering the future of sustainable and flexible technology. [Link]

  • ResearchGate. Organic materials for organic electronic devices. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.